Emodepside (Standard)
Beschreibung
BenchChem offers high-quality Emodepside (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Emodepside (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C60H90N6O14 |
|---|---|
Molekulargewicht |
1119.4 g/mol |
IUPAC-Name |
(3S,6R,9R,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47-,48+,49+,50+,51-,52-/m1/s1 |
InChI-Schlüssel |
ZMQMTKVVAMWKNY-CZOLZNPPSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C |
Kanonische SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Molecular Mechanism of Emodepside: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Emodepside (B1671223) is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity, effective against a range of nematodes, including those resistant to other drug classes.[1][2] Its unique mechanism of action distinguishes it from classical anthelmintics, making it a valuable tool in veterinary medicine and a promising candidate for treating human parasitic infections.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms underpinning Emodepside's efficacy, detailing its primary targets, the subsequent signaling cascades, and the ultimate physiological consequences for the parasite. It consolidates quantitative data from multiple studies and outlines the key experimental protocols used to elucidate this mode of action.
Core Mechanism of Action: A Dual-Receptor Interaction
The anthelmintic effect of Emodepside is primarily mediated through its interaction with two key proteins at the neuromuscular junction of nematodes: the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel, SLO-1.[6][7] While both are targeted, genetic evidence strongly suggests that the anthelmintic activity is predominantly exerted through the SLO-1 channel.[6]
The Primary Target: Latrophilin-1 (LAT-1) Receptor
Initial studies identified a G-protein coupled receptor, LAT-1, an ortholog of mammalian latrophilin receptors, as a binding site for Emodepside.[5][8] This interaction is particularly crucial for the drug's effect on the pharyngeal muscles of nematodes.[1][9] Emodepside binding to LAT-1, which is expressed in the nervous system, is believed to initiate an intracellular signaling cascade.[5][10] In Caenorhabditis elegans, the paralytic effect of Emodepside on pharyngeal pumping is dependent on the presence of LAT-1.[1]
The Effector Channel: SLO-1 Potassium Channel
The principal effector of Emodepside's paralytic action is the SLO-1 channel, a large-conductance, calcium- and voltage-activated potassium channel (also known as a BK channel).[1][5][6] Genetic studies in C. elegans have demonstrated that strains with loss-of-function mutations in the slo-1 gene are completely resistant to Emodepside.[6] This highlights the central role of SLO-1 in mediating the drug's effects on locomotion and egg-laying.[1][11]
Emodepside acts as a potent opener of the SLO-1 channel.[6][12] This effect has been demonstrated to be direct, as the application of Emodepside to Xenopus oocytes expressing C. elegans SLO-1a channels results in a significant increase in potassium currents, even in the absence of elevated intracellular calcium.[6] This prolonged activation of SLO-1 leads to an efflux of potassium ions from the neuron or muscle cell.[7] The resulting hyperpolarization of the cell membrane inhibits neurotransmitter release at the neuromuscular junction, leading to a flaccid paralysis of the worm's pharyngeal and body wall muscles, ultimately causing death.[1][7][13][14]
Intracellular Signaling Pathway
While Emodepside can directly activate SLO-1, the involvement of the LAT-1 receptor suggests a more complex signaling network. The prevailing model posits that Emodepside binding to the G-protein coupled LAT-1 receptor activates a Gq signaling pathway.[15][16] This pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[17][18] These second messengers can then modulate the activity of the SLO-1 channel, potentially through the release of intracellular calcium stores or activation of protein kinase C (PKC).[15] The effect of Emodepside on SLO-1 channels in Ascaris suum muscle is enhanced by the activation of PKC and nitric oxide (NO) pathways, suggesting these signaling cascades converge on the SLO-1 channel.[5][15]
Quantitative Data Summary
The potency of Emodepside varies between nematode species and developmental stages. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of Emodepside (IC50 Values)
| Nematode Species | Life Stage | IC50 (µM) at 24h | IC50 (µM) at 72h | Reference(s) |
| Trichuris muris | L1 Larvae | 3.7 | N/A | [19] |
| Ancylostoma ceylanicum | Adult | < 0.005 | < 0.0025 | [19] |
| Necator americanus | Adult | < 0.005 | < 0.0025 | [19] |
| Caenorhabditis elegans | Adult | 0.0037 (on agar) | N/A | [11] |
| Caenorhabditis elegans | L4 Larvae | 0.0134 (on agar) | N/A | [11] |
N/A: Not Applicable or Not Reported
Table 2: In Vivo Efficacy of Emodepside (ED50 Values)
| Nematode Species | Host | ED50 (mg/kg, oral) | Reference(s) |
| Trichuris muris | Mouse | 1.2 | [19] |
Key Experimental Protocols
The mechanism of action of Emodepside has been elucidated through a combination of genetic, pharmacological, and electrophysiological studies. Below are detailed methodologies for key experiments.
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This technique is fundamental for studying the direct effect of Emodepside on the SLO-1 ion channel in a controlled environment.[6][20][21]
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from adult female Xenopus laevis frogs.[22] The ovarian lobes are treated with collagenase to defolliculate the oocytes.
-
cRNA Injection: The coding sequence for the nematode slo-1 gene is subcloned into an expression vector. Capped RNA (cRNA) is synthesized in vitro. A specific amount of cRNA (e.g., 24-46 nl) is injected into the cytoplasm of each oocyte using a nanoinjector.[20][23]
-
Incubation: Injected oocytes are incubated for 2-4 days at 14-17°C in a buffered solution (e.g., Barth's solution) to allow for channel protein expression and insertion into the oocyte membrane.[20][23]
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).[22]
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 1 M), are inserted into the oocyte.[20] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-step protocol is applied to elicit channel opening, and the resulting currents are recorded.
-
Emodepside is applied to the bath, and changes in the recorded currents are measured to determine the drug's effect on channel activity.[6]
-
Caenorhabditis elegans Motility (Thrashing) Assay
This in vivo assay provides a robust measure of the paralytic effect of Emodepside on a whole organism.[11][24][25]
Methodology:
-
Worm Culture and Synchronization: Wild-type C. elegans (e.g., N2 Bristol strain) are cultured on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50. A synchronized population of a specific life stage (e.g., L4 larvae or young adults) is obtained by standard methods (e.g., bleaching).
-
Assay Preparation: Synchronized worms are washed off the NGM plates with M9 buffer.
-
Drug Exposure: A defined number of worms are transferred into the wells of a microtiter plate containing M9 buffer. Emodepside, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent-only control is included.[26]
-
Motility Quantification:
-
Data Analysis: The motility of treated worms is expressed as a percentage of the control group. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Conclusion
The mechanism of action of Emodepside is complex, involving the latrophilin receptor LAT-1 and culminating in the profound and direct activation of the SLO-1 potassium channel. This leads to neuromuscular paralysis and the death of the nematode. This distinct mode of action, differing from other major anthelmintic classes, makes Emodepside a critical component in combating drug-resistant nematode infections. Further research into the specific signaling intermediates between LAT-1 and SLO-1 will continue to refine our understanding of this potent anthelmintic and may reveal new targets for future drug development.
References
- 1. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of two cyclooctadepsipeptides, PF1022A and emodepside, against anthelmintic-resistant nematodes in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodepside: the anthelmintic’s mode of action and toxicity [ouci.dntb.gov.ua]
- 5. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 6. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the novel anthelmintic emodepside on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum | Parasitology | Cambridge Core [cambridge.org]
- 14. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ifsc.usp.br [ifsc.usp.br]
- 22. journals.physiology.org [journals.physiology.org]
- 23. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 24. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. escholarship.org [escholarship.org]
From Nature to Novel Anthelmintics: A Technical Guide to the Discovery and Synthesis of Emodepside from PF1022A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, production, and semi-synthetic modification of the potent anthelmintic compound, emodepside (B1671223). We will delve into the fermentation process for its natural precursor, PF1022A, the detailed chemical synthesis of emodepside, and the intricate signaling pathways through which it exerts its effects on nematodes. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.
Discovery of the Natural Product PF1022A
The journey to emodepside began with the discovery of the natural product PF1022A. This cyclooctadepsipeptide is produced by the fungus Mycelia sterilia, a strain also identified as Rosellinia sp. This fungus was originally isolated from the leaves of the Japanese camellia (Camellia japonica). PF1022A exhibited significant anthelmintic properties, paving the way for the development of more potent semi-synthetic derivatives.
Production of PF1022A via Fermentation
The primary method for producing PF1022A is through submerged fermentation of Mycelia sterilia. The following sections detail the optimized media composition and culture conditions for maximizing the yield of this natural product.
Experimental Protocol: Fermentation of Mycelia sterilia for PF1022A Production
This protocol is based on optimized conditions for high-yield production of PF1022A.
2.1.1. Seed Culture Preparation
-
Slant Medium: A potato dextrose agar (B569324) (PDA) medium is used for maintaining the stock culture of Mycelia sterilia.
-
Inoculation: Inoculate the PDA slant with the cryopreserved Mycelia sterilia strain.
-
Incubation: Culture the slant at 25°C ± 1°C for 6 days.
-
Seed Medium: Prepare the seed medium with the composition detailed in Table 1.
-
Seed Culture Inoculation: Transfer a fresh culture of Mycelia sterilia from the slant into a 250 mL conical flask containing 25 mL of the seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 25°C on a shaker at 250 rpm for 9 days.
2.1.2. Production Fermentation
-
Fermentation Medium: Prepare the fermentation medium with the composition detailed in Table 1.
-
Inoculation: Inoculate the fermentation medium with the seed culture.
-
Fermentation: Conduct the fermentation in a 250 mL conical flask with a 25 mL working volume. Maintain the temperature at 25°C and agitation at 250 rpm for 9 days.
-
Harvesting: After the fermentation period, the broth containing PF1022A is harvested for extraction and purification.
2.1.3. Extraction and Purification of PF1022A
While specific details from the searches are limited, a general approach for extracting lipophilic compounds like PF1022A from a fermentation broth would involve the following steps:
-
Mycelial Separation: Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the mycelial cake and the filtered broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system to yield pure PF1022A.
Data Presentation: Fermentation Media Composition and PF1022A Yield
| Component | Seed Medium (g/L) | Fermentation Medium (g/L) |
| Glucose | 20 | - |
| Soluble Corn Starch | 20 | - |
| Solid Malt Extract | - | 120 |
| Yeast Extract | 15 | 10 |
| Cottonseed Meal | 20 | 25 |
| Soybean Oil | - | 10 |
| Sodium Chloride | 2 | 2 |
| Magnesium Sulfate | 2 | 2 |
| Calcium Carbonate | 2 | 2 |
| pH | 6.0 | 6.0 |
| Yield of PF1022A | - | Up to 5540 µg/mL |
Table 1: Composition of Seed and Fermentation Media for PF1022A Production and Reported Yield.
Semi-Synthesis of Emodepside from PF1022A
Emodepside is a semi-synthetic derivative of PF1022A, created by modifying the two D-3-phenyllactyl residues. The synthesis involves the addition of a morpholine (B109124) ring to the para position of each phenyl group. This modification enhances the compound's anthelmintic activity and pharmacokinetic properties.
Experimental Workflow: Semi-Synthesis of Emodepside
The following diagram outlines the key steps in the semi-synthesis of emodepside from PF1022A.
Caption: Workflow for the semi-synthesis of emodepside from PF1022A.
Experimental Protocol: Semi-Synthesis of Emodepside
This protocol is a generalized procedure based on patent literature. Researchers should optimize the specific conditions for their laboratory setup.
Step 1: Nitration of PF1022A
-
Dissolve PF1022A in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5°C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by pouring it into ice water.
-
Extract the di-nitro-PF1022A product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Reduction of Di-nitro-PF1022A
-
Dissolve the di-nitro-PF1022A in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Chemical Reduction: Use a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.
-
-
Stir the reaction at room temperature until completion.
-
Filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the di-amino-PF1022A product and purify it.
Step 3: Morpholine Ring Formation
-
Dissolve the di-amino-PF1022A in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add a bis-electrophile such as bis(2-chloroethyl) ether.
-
Add a base (e.g., potassium carbonate, triethylamine) to facilitate the N,N-bis-alkylation.
-
Heat the reaction mixture at a temperature ranging from room temperature to 80°C for several hours.
-
Monitor the reaction for the formation of emodepside.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude emodepside by column chromatography to obtain the final product.
Data Presentation: Reagents and Yield for Emodepside Synthesis
| Reaction Step | Key Reagents and Conditions | Reported Overall Yield |
| Nitration | Nitric acid, Sulfuric acid, Acetic acid | A patent reported a 14% yield over 3 steps for a synthesis process.[1] |
| Reduction | Tin(II) chloride, Hydrochloric acid OR Hydrogen gas, Palladium on carbon | |
| Morpholine Ring Formation | Bis(2-chloroethyl) ether, Potassium carbonate, Acetonitrile, 15-80°C |
Table 2: Summary of Reagents and Conditions for the Semi-synthesis of Emodepside and Reported Yield.
Mechanism of Action: Emodepside's Signaling Pathway in Nematodes
Emodepside exerts its potent anthelmintic effects by targeting specific signaling pathways in nematodes, leading to paralysis and death. The primary targets are the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of action of emodepside in nematodes.
Caption: Emodepside's dual mechanism of action in nematodes.
Detailed Description of the Signaling Pathway
Emodepside's mechanism of action is multifaceted and involves two primary targets:
-
Latrophilin Receptor (LAT-1): Emodepside binds to the presynaptic latrophilin receptor, LAT-1.[2] This binding event initiates a signal transduction cascade through the activation of a Gqα protein, which in turn activates phospholipase C-β.[2] Phospholipase C-β then leads to the mobilization of diacylglycerol (DAG). DAG is a crucial second messenger that activates UNC-13 and synaptobrevin, proteins essential for synaptic vesicle priming and fusion.[2] This ultimately results in the excessive release of an as-yet-unidentified neurotransmitter, which acts on postsynaptic receptors in the pharynx and somatic musculature, causing flaccid paralysis.[2]
-
SLO-1 Potassium Channel: Emodepside also directly or indirectly activates the SLO-1 calcium-activated potassium channel. This channel is expressed in both neurons and body wall muscles of nematodes. Activation of SLO-1 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and inhibiting neuronal firing and muscle contraction. This action of emodepside on SLO-1 is largely independent of the LAT-1 receptor and is critical for its effects on locomotion.
Conclusion
The journey from the natural product PF1022A, isolated from a fungus on camellia leaves, to the potent semi-synthetic anthelmintic emodepside is a compelling example of natural product-based drug discovery. The ability to produce PF1022A through fermentation and subsequently modify it chemically has provided a valuable therapeutic agent with a novel mechanism of action. This technical guide has provided a comprehensive overview of the key processes and scientific understanding behind emodepside, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology. Further research into optimizing the semi-synthesis of emodepside and fully elucidating its downstream signaling pathways will continue to be of significant interest.
References
An In-depth Technical Guide to the Physicochemical Properties of Emodepside Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Emodepside (B1671223) standard, a semi-synthetic cyclooctadepsipeptide anthelmintic. The information presented herein is intended to support research, development, and quality control activities involving this compound.
General Information
Emodepside is a derivative of PF1022A, a natural product isolated from the fungus Mycelia sterilia. It is effective against a broad spectrum of gastrointestinal nematodes and is used in veterinary medicine.[1][2][3] Its unique mechanism of action, targeting the latrophilin receptor and the SLO-1 potassium channel, makes it a subject of interest for potential human applications.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of the Emodepside standard are summarized in the tables below. This data is crucial for understanding its behavior in various experimental and physiological conditions.
Table 1: General Physicochemical Properties of Emodepside
| Property | Value | Source(s) |
| Molecular Formula | C₆₀H₉₀N₆O₁₄ | [4][5][6] |
| Molecular Weight | 1119.39 g/mol | [4][5][6] |
| CAS Number | 155030-63-0 | [5][6] |
| Appearance | White to off-white or pale yellow powder/solid | [7] |
| Predicted Density | 1.104 g/cm³ | [5] |
Table 2: Solubility Profile of Emodepside
| Solvent | Solubility | Notes | Source(s) |
| Water (pH 7) | 5.2 mg/L | [8] | |
| DMSO | 31 mg/mL (27.69 mM) | Sonication is recommended | [5] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (2.95 mM) | Sonication is recommended | [5] |
Table 3: Partition Coefficient and Stability of Emodepside
| Property | Value | Conditions | Source(s) |
| LogP (Octanol/Water) | 4.9 | pH 7 | [8] |
| Storage (Powder) | -20°C for 3 years | [4][5] | |
| Storage (In Solvent) | -80°C for 1 year | [5] |
Polymorphism
Emodepside is known to exist in at least four different crystalline forms. Forms II, III, and IV have been identified as non-stoichiometric hydrates.[7] This polymorphism is a critical consideration for formulation development, as different forms can exhibit varying solubility, stability, and bioavailability. The characterization of these polymorphic forms is typically performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][9][10][11][12] Due to the presence of these multiple forms and their hydrated nature, a single, sharp melting point for Emodepside is not observed. Instead, thermal analysis reveals complex profiles with transitions corresponding to dehydration and melting of the different polymorphs. A boiling point is not reported as the molecule is expected to decompose at high temperatures.
Experimental Protocols
Detailed experimental protocols for determining key physicochemical parameters are outlined below. These methods are based on established pharmaceutical industry standards and can be adapted for the analysis of the Emodepside standard.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol describes the classic "gold standard" method for LogP determination.
Methodology:
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution at pH 7.4 and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of Emodepside in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: Add a small aliquot of the Emodepside stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and buffer phases.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[13][14]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of Emodepside in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Emodepside]octanol / [Emodepside]aqueous)
Determination of Kinetic Solubility
This high-throughput method is suitable for the rapid assessment of solubility during early-stage drug discovery.[15][16][17][18][19]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Emodepside in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.
-
Direct UV Assay: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.
-
-
Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of Emodepside to determine the highest concentration that remains in solution.
Mechanism of Action Signaling Pathway
Emodepside exerts its anthelmintic effect through a novel mechanism of action that involves the modulation of neurotransmission in nematodes. It primarily targets the presynaptic latrophilin receptor (LAT-1), a G-protein coupled receptor.[1] This interaction is thought to initiate a signaling cascade that ultimately leads to the activation of the SLO-1 potassium channel, resulting in hyperpolarization of the neuronal membrane and subsequent flaccid paralysis of the worm.[1]
References
- 1. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 2. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration | PLOS Pathogens [journals.plos.org]
- 3. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Emodepside | Parasite | TargetMol [targetmol.com]
- 6. Emodepside | C60H90N6O14 | CID 6918632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The study of different solid forms of Emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emodepside [sitem.herts.ac.uk]
- 9. thermalsupport.com [thermalsupport.com]
- 10. tainstruments.com [tainstruments.com]
- 11. youtube.com [youtube.com]
- 12. shimadzu.com [shimadzu.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Emodepside: A Technical Guide to the Semi-Synthetic Cyclooctadepsipeptide Anthelmintic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodepside (B1671223) is a semi-synthetic derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia.[1] As a member of the cyclooctadepsipeptide class of compounds, it possesses a novel mechanism of action, rendering it effective against a broad spectrum of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2] This technical guide provides an in-depth overview of emodepside, focusing on its synthesis, dual-target mechanism of action involving the latrophilin receptor and the SLO-1 potassium channel, and a summary of key experimental data and protocols relevant to its study and development.
Core Compound Characteristics
Emodepside is synthesized by attaching a morpholine (B109124) ring to the para position of each of the two D-phenyllactic acid residues of the parent compound, PF1022A.[3][4] This modification enhances its anthelmintic properties.[5]
| Property | Value | Reference |
| Molecular Formula | C60H90N6O14 | [6] |
| Molecular Weight | 1119.39 g/mol | [6] |
| LogP (octanol/water) | 4.9 (pH 7) | [6] |
| Water Solubility | 5.2 mg/L (pH 7) | [6] |
Mechanism of Action
Emodepside exerts its paralytic effect on nematodes through a unique dual-target mechanism, engaging both a G-protein coupled receptor and an ion channel. This multifaceted approach is believed to contribute to its broad efficacy and ability to overcome resistance to other anthelmintics.[7][8]
The Latrophilin Receptor (LAT-1) Signaling Pathway
In the nematode pharynx, emodepside binds to the presynaptic latrophilin receptor (LAT-1), a Gq-protein coupled receptor.[1][9] This binding event initiates a signaling cascade that leads to the release of an unidentified inhibitory neurotransmitter, resulting in the paralysis of the pharyngeal muscles and cessation of feeding.[1]
Figure 1: Emodepside's signaling pathway via the LAT-1 receptor in the nematode pharynx.
The SLO-1 Potassium Channel
Emodepside also directly or indirectly activates SLO-1, a large-conductance Ca2+-activated potassium channel, on body wall muscle and neurons.[10][11] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[12] The hyperpolarized state inhibits neuronal firing and muscle contraction, leading to flaccid paralysis of the nematode.[8][12] This pathway is considered essential for emodepside's effects on locomotion and reproduction.[11]
Figure 2: Emodepside's mechanism of action via the SLO-1 potassium channel.
Quantitative Efficacy Data
Emodepside has demonstrated potent activity against a wide range of nematode species, including larval and adult stages.
Table 1: In Vitro Activity of Emodepside (IC50 Values)
| Nematode Species | Life Stage | Incubation Time | IC50 (µM) | Reference |
| Trichuris muris | L1 Larvae | 24 h | 3.7 | [1] |
| Trichuris muris | Adult | 24 h | < 0.3 | [1] |
| Ancylostoma ceylanicum | Adult | 24 h | < 0.005 | [1] |
| Necator americanus | Adult | 24 h | < 0.005 | [1] |
| Heligmosomoides polygyrus | L3 Larvae | 24 h | < 1.0 | [1] |
| Strongyloides ratti | L3 Larvae | 24 h | < 1.0 | [1] |
| Brugia malayi (Adult) | - | 60 min | 0.447 | [8] |
Table 2: In Vivo Efficacy of Emodepside
| Host | Nematode Species | Dose (mg/kg, oral) | Efficacy (Worm Burden Reduction) | ED50 (mg/kg) | Reference |
| Mouse | Trichuris muris | 2.5 | 69.6% | 1.2 | [1] |
| Mouse | Trichuris muris | 10 | 85.9% | 1.2 | [1] |
| Mouse | Trichuris muris | 75 | 100% | 1.2 | [1] |
| Hamster | Ancylostoma ceylanicum | 2.5 | 100% | - | [1] |
| Hamster | Necator americanus | 2.5 | 100% | - | [1] |
| Hamster | Necator americanus | 10 | 100% | - | [1] |
| Dog | Trichuris vulpis | 0.5 - 2.0 | Highly effective | - | [13] |
| Cat | Toxocara cati | 3.0 (topical) | 100% | - | [14] |
Table 3: Human Clinical Trial Efficacy
| Condition | Dose | Comparator | Cure Rate (Emodepside) | Cure Rate (Comparator) | Reference |
| Trichuris trichiura (Whipworm) | 5 mg | Albendazole | 85% | 17% | [7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of emodepside have been studied in several species, including humans. It is characterized by rapid absorption and a very long terminal half-life.
Table 4: Pharmacokinetic Parameters of Emodepside
| Species | Formulation | Dose | Cmax | Tmax (median) | Terminal Half-life | Reference |
| Human | Liquid (fasting) | 1 - 40 mg | Dose-proportional | Shorter than tablet | > 500 hours | [9] |
| Human | IR Tablet (fasting) | 5 mg / 20 mg | Less than dose-proportional | Longer than liquid | > 500 hours | [9] |
| Dog | Oral | 1 mg/kg | - | - | Median: 33.2 - 66.3 hours | [15] |
| Rat | Oral | - | - | - | - | [16] |
| Cat | Topical | 3 mg/kg | - | - | - | [14] |
Note: Cmax and Tmax values vary significantly with formulation and feeding status. IR = Immediate Release.
Toxicology and Safety
Emodepside is generally well-tolerated, though some adverse effects have been noted, particularly at higher doses.
Table 5: Safety and Toxicology Data
| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Key Findings | Reference |
| 4-week repeat oral dose | Dog, Rat | 5 mg/kg/day | - | [17] |
| Acute administration (fasted) | Rat | 10 mg/kg (for nervous system effects) | - | [17] |
| Human Phase I | Human | Well-tolerated up to 40 mg single dose | Main adverse effects: mild, transient visual disturbances. | [7][9] |
| MDR1-mutant animals | Dog | - | Animals with the P-glycoprotein defect may exhibit neurological symptoms. | [7] |
Experimental Protocols
The following sections provide summaries of methodologies for key experiments used in the evaluation of emodepside.
Semi-Synthesis of Emodepside from PF1022A
The synthesis of emodepside from its natural precursor, PF1022A, is a multi-step process. While specific industrial protocols are proprietary, published patent literature outlines the general chemical strategy.
Principle: The core process involves the chemical modification of the two D-phenyllactic acid units within the PF1022A macrocycle to introduce morpholine rings at the para-positions.
Generalized Steps:
-
Nitration: PF1022A is subjected to nitration to introduce nitro groups at the para-position of the phenyl rings.
-
Reduction: The nitro groups are then reduced to form aniline (B41778) (amino) groups.
-
N,N-bis-alkylation: The aniline groups are reacted with a suitable ethereal bis-electrophile (e.g., containing Cl, Br, OTs, or OMs leaving groups) or undergo reductive amination with an appropriate aldehyde to construct the morpholine rings.[18]
-
Purification: The final product, emodepside, is purified, often via crystallization, to remove unreacted starting materials and byproducts.[18]
Note: Alternative "green chemistry" approaches that are chromatography-free and precious metal-free have also been developed.[18]
In Vitro Anthelmintic Activity Assay (Adult Worm Motility)
This protocol is a generalized method for assessing the direct effect of emodepside on the viability and motility of adult nematodes.
Materials:
-
Adult nematodes (e.g., H. polygyrus, A. ceylanicum)
-
24-well culture plates
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
Emodepside stock solution (in DMSO)
-
Solvent control (DMSO)
-
Positive control (e.g., Levamisole)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Worm Collection: Collect adult worms from the intestines of infected host animals (e.g., mice, hamsters) at the appropriate time post-infection.
-
Washing: Wash the worms several times in pre-warmed culture medium to remove host debris.
-
Assay Setup: To each well of a 24-well plate, add 2.5 mL of culture medium. Place 3-4 adult worms into each well.
-
Compound Addition: Prepare serial dilutions of emodepside in culture medium from the stock solution. Add the diluted compound to the appropriate wells. Include wells for solvent control (medium with DMSO) and positive control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Motility Scoring: At specified time points (e.g., 24, 48, 72 hours), examine the worms under an inverted microscope. Score their motility/viability based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = severely reduced movement/twitching only, 0 = dead/no movement).
-
Data Analysis: Calculate the mean score for each concentration. Determine the IC50 value (the concentration that inhibits motility by 50%) using appropriate software (e.g., GraphPad Prism).[1]
Figure 3: General experimental workflow for an in vitro adult worm motility assay.
In Vivo Efficacy Testing in a Rodent Model (e.g., T. muris in Mice)
This protocol outlines the assessment of emodepside's efficacy in reducing worm burdens in an infected animal model.
Materials:
-
Laboratory mice
-
Infective T. muris eggs
-
Emodepside formulation for oral gavage
-
Vehicle control
-
Gavage needles
-
Cages with raised mesh floors for feces collection
-
Dissection tools
Procedure:
-
Infection: Infect mice with a standardized number of embryonated T. muris eggs via oral gavage.
-
Acclimatization: Allow the infection to establish for the required period (e.g., 6 weeks).
-
Grouping: Randomly assign infected mice to treatment groups (e.g., vehicle control, emodepside at 2.5, 10, 75 mg/kg). Typically use 5-10 mice per group.
-
Treatment: Administer a single oral dose of the emodepside formulation or vehicle to the respective groups.
-
Feces Collection: For worm expulsion rate (WER) studies, collect all feces passed by each mouse for 72 hours post-treatment and count the expelled worms.
-
Necropsy: At a predetermined time point (e.g., 7 days post-treatment), euthanize the mice.
-
Worm Burden Count: Dissect the relevant section of the gastrointestinal tract (e.g., cecum and colon for T. muris) and carefully count the number of remaining worms.
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage Worm Burden Reduction (WBR) for each treatment group relative to the vehicle control group. Calculate the ED50 (effective dose to reduce worm burden by 50%) using statistical software.[1]
Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This method is used to directly measure the effect of emodepside on the function of heterologously expressed ion channels like SLO-1.
Principle: The gene for a specific nematode SLO-1 channel is expressed in Xenopus oocytes. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set voltage and measure the ionic currents flowing through the expressed channels.
Generalized Steps:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the oocytes with cRNA encoding the nematode SLO-1 channel of interest.
-
Incubation: Incubate the oocytes for several days to allow for channel protein expression in the cell membrane.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a specific buffer solution.
-
Insert two microelectrodes (one for voltage sensing, one for current injection) into the oocyte.
-
Using a voltage-clamp amplifier, hold the membrane potential at a set value (e.g., -60mV) and apply voltage steps to elicit channel opening (e.g., steps from -100mV to +90mV).
-
Record the baseline currents.
-
-
Compound Application: Perfuse the chamber with a solution containing emodepside (e.g., 100 nM).
-
Post-Compound Recording: After a set incubation time (e.g., 12 minutes), repeat the voltage-step protocol and record the currents in the presence of emodepside.
-
Data Analysis: Compare the current amplitudes and voltage-activation profiles before and after emodepside application to determine its effect (e.g., enhancement of current, shift in activation voltage).[19]
Conclusion
Emodepside stands out as a significant anthelmintic agent due to its novel dual-target mechanism of action, which confers a broad spectrum of activity and the ability to overcome resistance to established drug classes. Its potent efficacy has been demonstrated in extensive preclinical in vitro and in vivo models and is now being validated in human clinical trials for neglected tropical diseases. The data presented in this guide underscore its potential as a next-generation treatment for parasitic nematode infections. Further research into its complex interaction with SLO-1 channels and the full scope of its clinical applications will be crucial for maximizing its therapeutic impact in both veterinary and human medicine.
References
- 1. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the cyclooctadepsipeptides PF1022A and PF1022E as natural products on the design of semi-synthetic anthelmintics such as emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fecal Baermann | VCA Animal Hospitals [vcahospitals.com]
- 7. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 8. Diethylcarbamazine mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 15. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dndi.org [dndi.org]
- 17. Emodepside | DNDi [dndi.org]
- 18. EP4538282A1 - Synthesis of emodepside - Google Patents [patents.google.com]
- 19. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
Emodepside in Nematodes: A Technical Guide to Its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular targets of Emodepside, a broad-spectrum anthelmintic agent. It details the primary protein interactions, downstream signaling effects, quantitative pharmacological data, and key experimental methodologies used to elucidate its mechanism of action.
Primary Biological Target: The SLO-1 Potassium Channel
The principal target of Emodepside in nematodes is the SLO-1 channel , a large-conductance, calcium-activated potassium (BK) channel.[1][2][3][4] Genetic and electrophysiological studies have conclusively demonstrated that Emodepside directly interacts with and opens the SLO-1 channel.[2][5] This interaction is critical for the drug's anthelmintic effect, as nematodes with loss-of-function mutations in the slo-1 gene exhibit high levels of resistance to Emodepside.[2][5][6]
The activation of SLO-1 channels by Emodepside occurs at presynaptic terminals of neuromuscular junctions and in the muscle cells themselves.[3][7] This leads to a significant efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The resulting hyperpolarization suppresses neuronal firing and muscle contraction, leading to the characteristic flaccid paralysis, inhibition of feeding (pharyngeal pumping), and cessation of egg-laying observed in treated nematodes.[3][8]
While SLO-1 is the primary target for locomotor effects, another receptor, the latrophilin-like receptor LAT-1 , is involved in mediating Emodepside's effects on the pharyngeal system.[3][8] However, nematodes lacking LAT-1 remain susceptible to the drug's paralytic effects on body wall muscle, underscoring the central role of SLO-1.[8]
Signaling Pathway and Mechanism of Action
Emodepside's interaction with SLO-1 is upstream of the synaptic vesicle fusion machinery. By opening SLO-1 channels, Emodepside causes presynaptic hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated calcium channels (CaV), leading to a reduction in Ca2+ influx. Since neurotransmitter release is a calcium-dependent process mediated by the SNARE complex (including syntaxin (B1175090) and SNAP-25), the reduction in intracellular calcium leads to decreased synaptic vesicle exocytosis and a subsequent reduction in neurotransmitter release at the neuromuscular junction. This ultimately results in muscle paralysis.
A genetic interaction has been demonstrated where mutations in slo-1 can suppress the restrictive neurotransmitter release phenotype of a syntaxin (unc-64) mutant, confirming that SLO-1 functionally regulates the synaptic vesicle release process.[9]
Quantitative Pharmacological Data
The sensitivity of nematode SLO-1 channels to Emodepside has been quantified in various species using heterologous expression systems. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Nematode Species | Target/Assay | Value (µM) | Notes |
| Onchocerca volvulus (splice variants) | SLO-1 Channel (expressed in Xenopus oocytes) | EC₅₀: ~7.8 | Average EC₅₀ across several splice variants.[10] |
| Trichuris muris (adult) | In vitro viability | IC₅₀: < 0.3 | Value after 24 hours of exposure.[9] |
| Ancylostoma ceylanicum (adult) | In vitro viability | IC₅₀: < 0.005 | Value after 24 hours of exposure.[9] |
| Necator americanus (adult) | In vitro viability | IC₅₀: < 0.005 | Value after 24 hours of exposure.[9] |
| Heligmosomoides polygyrus (adult) | In vitro viability | IC₅₀: 0.2 - 0.8 | Range observed.[9] |
| Strongyloides ratti (adult) | In vitro viability | IC₅₀: 0.2 - 0.8 | Range observed.[9] |
| Trichuris muris (L1 larvae) | In vitro viability | IC₅₀: 3.7 | Value after 24 hours of exposure.[9] |
| Caenorhabditis elegans | SLO-1 Channel (expressed in HEK293 cells) | 100 nM (+73% facilitation) | Concentration used to demonstrate strong facilitation of current.[1] |
Key Experimental Protocols
The mechanism of Emodepside has been elucidated through several key experimental approaches. Detailed methodologies for two primary techniques are provided below.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to directly measure the effect of Emodepside on the function of SLO-1 ion channels expressed heterologously in Xenopus oocytes.
Methodology:
-
cRNA Preparation:
-
The full-length coding sequence of the nematode slo-1 gene is cloned into a suitable transcription vector (e.g., pGEM).
-
The plasmid is linearized downstream of the coding sequence using a restriction enzyme.
-
Capped complementary RNA (cRNA) is synthesized in vitro using a commercial kit (e.g., mMESSAGE mMACHINE™) with the appropriate RNA polymerase (T7, SP6).
-
The integrity and concentration of the synthesized cRNA are verified using gel electrophoresis and spectrophotometry.
-
-
Oocyte Preparation and Microinjection:
-
Oocytes (stage V-VI) are surgically harvested from a female Xenopus laevis frog.
-
Follicular layers are removed by incubation with collagenase in a calcium-free solution.
-
Healthy oocytes are selected and injected with approximately 50 nL of the slo-1 cRNA solution (at a concentration of ~0.5-1.0 µg/µL).
-
Injected oocytes are incubated for 2-7 days at 18°C in a Modified Barth's Solution (MBS) to allow for channel expression.
-
-
Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., OR2 medium: 88 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[10]
-
The oocyte is impaled with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential, typically -60 mV or -80 mV.[10][11]
-
To measure channel activity, a series of voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 500 ms) are applied.[10]
-
After recording baseline currents, the oocyte is perfused with the recording solution containing Emodepside at various concentrations.
-
The voltage-step protocol is repeated, and the resulting currents are recorded to determine the effect of the compound on channel activation, generating data for concentration-response curves.
-
C. elegans Motility (Paralysis) Assay
This in vivo assay assesses the effect of Emodepside on the locomotor activity of the whole organism.
Methodology:
-
Worm and Plate Preparation:
-
Age-synchronous populations of C. elegans are prepared (typically by bleaching gravid adults to isolate eggs) and grown to the desired stage (e.g., L4 or young adult) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Assay plates are prepared by adding Emodepside (dissolved in a suitable solvent like DMSO or ethanol) to the molten NGM agar (B569324) before pouring, or by adding it to the surface of solidified plates. A solvent-only control is always included.
-
-
Paralysis Assay:
-
A defined number of synchronized worms (e.g., 20-30) are transferred to the center of each control and Emodepside-containing plate.
-
The plates are incubated at a standard temperature (e.g., 20°C).
-
At regular time intervals (e.g., every hour for 6 hours), the worms are scored for paralysis.
-
Paralysis is typically defined as the inability to move the body, even when prodded with a platinum wire pick. Head-only movement is often scored as paralyzed.
-
The percentage of paralyzed worms is calculated for each concentration and time point to generate dose-response and time-course curves.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for target identification and validation in the study of Emodepside.
References
- 1. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The SLO-1 BK channel of Caenorhabditis elegans is critical for muscle function and is involved in dystrophin-dependent muscle dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 9. SLO-1 potassium channels control quantal content of neurotransmitter release at the C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Emodepside on Single-Channel Properties of Onchocerca volvulus SLO-1A (BK) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Emodepside's Interaction with the SLO-1 Potassium Channel: A Technical Guide
This guide provides an in-depth analysis of the molecular interaction between the anthelmintic drug emodepside (B1671223) and the Slack-like (SLO-1) potassium channel, a key target for its biological activity. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways.
Overview of the Emodepside-SLO-1 Interaction
Emodepside is a semi-synthetic endo-depsipeptide that exhibits potent anthelmintic properties against a broad spectrum of gastrointestinal nematodes. Its primary mechanism of action involves targeting the SLO-1 potassium channel, a member of the family of calcium-activated potassium channels. This interaction leads to the opening of the channel, resulting in an influx of potassium ions that hyperpolarizes the nerve and muscle cells of the parasite. This hyperpolarization causes a cessation of muscle contraction, leading to paralysis and eventual death of the nematode. The selectivity of emodepside for nematode SLO-1 channels over their mammalian counterparts contributes to its favorable safety profile.
Quantitative Analysis of Emodepside's Effect
The potency of emodepside on SLO-1 channels has been quantified in various nematode species using electrophysiological techniques. The half-maximal effective concentration (EC50) values are summarized below.
| Species | Channel | Experimental System | EC50 (nM) | Reference |
| Caenorhabditis elegans | Ce-SLO-1 | Xenopus oocytes | 1-10 | |
| Caenorhabditis elegans | Ce-SLO-1 | Body wall muscle strips | ~1 | |
| Haemonchus contortus | Hc-SLO-1 | Not Specified | ~21.7 | |
| Ancylostoma caninum | Ac-SLO-1 | Xenopus oocytes | 10-100 | |
| Cooperia oncophora | Co-SLO-1 | Not Specified | ~21.7 |
Experimental Protocols
The investigation of emodepside's interaction with SLO-1 channels primarily relies on electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This is a widely used method to study the function of ion channels in a heterologous expression system.
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific SLO-1 channel subunit of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high-potassium solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
Drug Application: Emodepside is applied to the bath solution at varying concentrations to determine its effect on the SLO-1 channel currents. The resulting current-voltage relationships are analyzed to calculate parameters such as EC50.
Body Wall Muscle Strip Assay
This ex vivo technique allows for the study of emodepside's effect on the native neuromuscular system of the nematode.
-
Preparation: Adult nematodes are dissected to isolate the body wall, which primarily consists of muscle tissue.
-
Mounting: The muscle strip is mounted in a chamber that allows for the measurement of muscle tension or contraction.
-
Drug Perfusion: The preparation is perfused with a saline solution containing different concentrations of emodepside.
-
Data Acquisition: Changes in muscle tension or contractile activity are recorded and analyzed to assess the paralytic effect of the drug.
Visualizing the Molecular and Experimental Landscape
The following diagrams illustrate the key pathways and workflows associated with the emodepside-SLO-1 interaction.
Caption: Proposed signaling pathway of emodepside's action on the nematode SLO-1 channel.
Caption: A typical experimental workflow for studying the emodepside-SLO-1 interaction using TEVC.
Caption: The logical relationship between SLO-1 mutations and emodepside resistance.
The Role of Latrophilin-like Receptors
Recent studies have suggested that the action of emodepside on SLO-1 channels may be mediated or modulated by latrophilin-like receptors. In C. elegans, the latrophilin receptor LAT-1 is required for the full potency of emodepside. It is hypothesized that emodepside may first bind to LAT-1, which then facilitates the activation of the nearby SLO-1 channel. This potential tripartite interaction involving emodepside, LAT-1, and SLO-1 adds a layer of complexity to the drug's mechanism of action and is an active area of research.
Conclusion
Emodepside exerts its anthelmintic effects through the potent and selective activation of the nematode SLO-1 potassium channel. This interaction has been quantitatively characterized, and the underlying experimental methodologies are well-established. The emergence of resistance linked to mutations in the slo-1 gene underscores the critical role of this channel as the drug's primary target. Future research, particularly into the role of accessory proteins like latrophilin, will further elucidate the intricacies of this important drug-target interaction and may pave the way for the development of novel anthelmintics.
The Role of the Latrophilin Receptor in Emodepside's Anthelmintic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodepside (B1671223), a semi-synthetic cyclooctadepsipeptide, is a potent anthelmintic with a novel mechanism of action that circumvents resistance to conventional drugs. A key molecular target in its paralytic effect on nematodes is the latrophilin (LAT) receptor, a G protein-coupled receptor (GPCR) located on presynaptic nerve terminals. This technical guide provides an in-depth analysis of the critical role of the latrophilin receptor in mediating the effects of Emodepside. It details the downstream signaling cascade, presents quantitative data from key studies, outlines experimental protocols for investigating this interaction, and provides visual representations of the underlying molecular and experimental workflows.
Introduction
The emergence of anthelmintic resistance is a significant threat to both human and animal health. Emodepside represents a crucial development in combating parasitic nematode infections due to its unique mode of action.[1] While it is now understood that Emodepside has a dual mechanism, also targeting the SLO-1 potassium channel, its interaction with the latrophilin receptor is a primary initiating event, particularly in the paralysis of the pharynx.[2][3] This document serves as a comprehensive resource for researchers aiming to understand and investigate the Emodepside-latrophilin interaction.
Mechanism of Action: The Latrophilin Signaling Pathway
Emodepside's anthelmintic activity is initiated by its binding to the nematode latrophilin receptor, specifically the LAT-1 subtype in model organisms like Caenorhabditis elegans.[4] This interaction triggers a canonical Gq protein-coupled signaling cascade within the presynaptic neuron.[5][6]
The binding of Emodepside to LAT-1 activates the Gq alpha subunit, which in turn stimulates phospholipase C-beta (PLCβ).[5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] DAG is the key effector in this pathway, activating downstream proteins crucial for synaptic vesicle fusion, including UNC-13 and synaptobrevin.[5] This ultimately leads to an excessive and uncontrolled release of a currently unidentified inhibitory neurotransmitter at the neuromuscular junction.[5][6] The subsequent hyperpolarization of the postsynaptic muscle cell results in flaccid paralysis of the pharynx and somatic musculature, leading to cessation of feeding and eventual death of the nematode.[5][6]
Quantitative Data
The following tables summarize key quantitative data from studies investigating the effects of Emodepside, particularly in relation to latrophilin receptor function.
Table 1: In Vitro Efficacy of Emodepside on C. elegans
| Parameter | Value | Organism/System | Reference |
| Locomotion (Body Bends) | |||
| Adult IC₅₀ | 3.7 nM | C. elegans | [3] |
| L4 Larvae IC₅₀ | 13.4 nM | C. elegans | [3] |
| Pharyngeal Pumping | |||
| Inhibition Concentration | 100 nM | C. elegans | [6] |
| Egg-Laying | |||
| Inhibition Concentration | 500 nM | C. elegans | [3] |
Table 2: Electrophysiological Effects of Emodepside on Ascaris suum
| Parameter | Concentration | Effect | Reference |
| Membrane Hyperpolarization | 1 µM | Significant hyperpolarization | [5] |
| Membrane Hyperpolarization | 10 µM | Increased hyperpolarization compared to 1 µM | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to elucidate the role of the latrophilin receptor in Emodepside's effects.
C. elegans Mutagenesis Screen for Emodepside Resistance
This protocol is designed to identify genes involved in Emodepside's mechanism of action by selecting for resistant mutants.
Objective: To isolate C. elegans mutants that are resistant to the paralytic effects of Emodepside.
Materials:
-
Wild-type (N2) C. elegans
-
NGM (Nematode Growth Medium) agar (B569324) plates
-
E. coli OP50
-
Ethyl methanesulfonate (B1217627) (EMS)
-
M9 buffer
-
Emodepside stock solution
Protocol:
-
Mutagenesis: Synchronize a population of wild-type N2 worms to the L4 larval stage. Expose the L4 worms to 50 mM EMS in M9 buffer for 4 hours at 20°C with gentle rocking.
-
Recovery: Wash the mutagenized worms three times with M9 buffer to remove the EMS. Plate the worms on NGM plates seeded with E. coli OP50 and allow them to recover and lay eggs (F1 generation).
-
F1 Generation: After 2-3 days, harvest the F1 progeny and allow them to self-fertilize to produce the F2 generation.
-
Selection: Plate the F2 generation onto NGM plates containing a concentration of Emodepside known to cause paralysis in wild-type worms (e.g., 100 nM).
-
Identification of Mutants: Screen the plates for worms that are motile and exhibit normal pharyngeal pumping in the presence of Emodepside. These are the resistant mutants.
-
Isolation and Characterization: Isolate the resistant mutants to individual plates to establish stable lines. The mutated gene can then be identified through genetic mapping and sequencing.[1][7]
RNA Interference (RNAi) Knockdown of lat-1 and lat-2 in C. elegans
This protocol utilizes RNAi to specifically silence the expression of latrophilin receptor genes to assess their contribution to Emodepside's effects.
Objective: To determine the necessity of lat-1 and lat-2 for Emodepside-induced paralysis.
Materials:
-
C. elegans (wild-type N2)
-
RNAi feeding vectors (e.g., L4440) containing target gene sequences (lat-1, lat-2)
-
E. coli HT115(DE3) strain
-
NGM plates containing ampicillin (B1664943) and IPTG
Protocol:
-
Bacterial Culture: Transform E. coli HT115(DE3) with the L4440 vector containing the lat-1 or lat-2 gene fragment. Grow the transformed bacteria in LB broth with ampicillin.
-
Plate Preparation: Seed NGM plates containing ampicillin and 1 mM IPTG with the cultured bacteria. IPTG induces the expression of the double-stranded RNA (dsRNA).
-
RNAi Treatment: Place synchronized L4 C. elegans onto the RNAi plates. The worms will feed on the bacteria, ingesting the dsRNA.
Heterologous Expression of Latrophilin in Xenopus Oocytes and Electrophysiological Recording
This protocol allows for the functional characterization of the latrophilin receptor in a controlled environment.
Objective: To express the nematode latrophilin receptor in Xenopus oocytes and measure Emodepside-induced changes in membrane potential.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the nematode latrophilin receptor (e.g., H. contortus LAT-1)
-
Microinjection setup
-
Two-electrode voltage-clamp (TEVC) or patch-clamp setup
-
Recording solution (e.g., Barth's solution)
-
Emodepside solution
Protocol:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Microinject the cRNA encoding the latrophilin receptor into the cytoplasm of the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for TEVC recording.
-
Emodepside Application: After establishing a stable baseline recording, perfuse the oocyte with a solution containing Emodepside at the desired concentration.
-
Data Acquisition: Record changes in membrane current or potential in response to Emodepside application. An inward current or depolarization would be indicative of receptor activation and subsequent ion channel opening.[9][10]
Calcium Imaging in HEK293 Cells Expressing Latrophilin
This protocol is used to visualize the intracellular signaling events downstream of latrophilin receptor activation.
Objective: To measure changes in intracellular calcium concentration in response to Emodepside in HEK293 cells expressing the latrophilin receptor.
Materials:
-
HEK293 cells
-
Expression vector containing the nematode latrophilin receptor cDNA
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence microscope with a calcium imaging system
-
Recording buffer
-
Emodepside solution
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the latrophilin receptor expression vector. Allow 24-48 hours for receptor expression.
-
Dye Loading: Incubate the transfected cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at room temperature.
-
Imaging: Mount the coverslip with the cells onto the stage of the fluorescence microscope. Perfuse the cells with the recording buffer.
-
Emodepside Stimulation: After recording a stable baseline fluorescence, apply Emodepside to the cells.
-
Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, confirming the activation of the Gq signaling pathway.[11][12]
The Interplay with the SLO-1 Potassium Channel
While the latrophilin receptor is a key target, it is not the sole mediator of Emodepside's effects. Genetic screens in C. elegans have identified the SLO-1 calcium-activated potassium channel as another critical target.[3] Mutants lacking functional SLO-1 are highly resistant to Emodepside's effects on both locomotion and pharyngeal pumping, a more severe resistance phenotype than that observed in lat-1 mutants.[3]
The current model suggests a dual mechanism of action:
-
Latrophilin-Dependent Pathway: Primarily responsible for the paralysis of the pharynx through the Gq signaling cascade and subsequent neurotransmitter release.[2]
-
SLO-1 Dependent Pathway: Emodepside can also directly or indirectly activate SLO-1 channels, leading to hyperpolarization of neurons and muscle cells, which contributes to the inhibition of locomotion and egg-laying.[13][14]
The precise nature of the interaction between the latrophilin and SLO-1 pathways is still under investigation. It is possible that the latrophilin pathway modulates the activity of SLO-1 channels, or that they represent two parallel pathways that converge to produce the full anthelmintic effect of Emodepside.
Conclusion
The latrophilin receptor plays a pivotal and initiating role in the anthelmintic action of Emodepside. Its activation triggers a well-defined Gq-mediated signaling cascade that leads to the paralysis of essential nematode functions, most notably pharyngeal pumping. The experimental protocols detailed in this guide provide a framework for further investigation into this complex and important drug-receptor interaction. A thorough understanding of the interplay between the latrophilin and SLO-1 pathways will be crucial for the development of next-generation anthelmintics and for managing the growing challenge of drug resistance in parasitic nematodes.
References
- 1. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum | Parasitology | Cambridge Core [cambridge.org]
- 3. Effects of the novel anthelmintic emodepside on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Toxicity of the Anthelmintic Emodepside Revealed by Heterologous Expression of Human KCNMA1 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural variation in Caenorhabditis elegans responses to the anthelmintic emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Protein Expression in the Xenopus Oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 11. brainvta.tech [brainvta.tech]
- 12. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Emodepside Standard Solution for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Emodepside standard solutions for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Following these guidelines will ensure the accuracy, precision, and reliability of analytical results.
Introduction
Emodepside is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity. Accurate quantification of Emodepside in various matrices is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. The preparation of accurate and precise standard solutions is a critical prerequisite for reliable HPLC analysis. This protocol outlines the necessary steps for the preparation of Emodepside standard solutions, including the preparation of a stock solution and a series of working standards for the generation of a calibration curve.
Materials and Reagents
| Material/Reagent | Specification |
| Emodepside Reference Standard | Purity ≥95% |
| Dimethyl sulfoxide (B87167) (DMSO) | HPLC Grade, ≥99.9% |
| Acetonitrile (B52724) (ACN) | HPLC Grade, ≥99.9% |
| Water | HPLC Grade or Milli-Q |
| Trifluoroacetic acid (TFA) | HPLC Grade, ≥99.5% |
| Volumetric flasks (Class A) | 10 mL, 25 mL, 50 mL, 100 mL |
| Pipettes (Calibrated) | Various sizes |
| Analytical balance | Readable to 0.01 mg |
| Syringe filters | 0.22 µm, PTFE or other suitable material |
Experimental Protocols
Preparation of Mobile Phase
A common mobile phase for the HPLC analysis of cyclodepsipeptides like Emodepside on a C18 column is a gradient of water and acetonitrile with an acidic modifier.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Protocol:
-
To prepare Mobile Phase A, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases before use by sonication or vacuum filtration.
Preparation of Emodepside Stock Standard Solution (1 mg/mL)
Protocol:
-
Accurately weigh approximately 10 mg of the Emodepside reference standard into a clean, dry 10 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 7 mL of HPLC-grade DMSO to the volumetric flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Emodepside.
-
Allow the solution to return to room temperature.
-
Add DMSO to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This solution is the Emodepside Stock Standard Solution with a nominal concentration of 1 mg/mL. Calculate the exact concentration based on the weighed amount and purity of the reference standard.
-
Store the stock solution in a tightly sealed, light-resistant container at -20°C.
Preparation of Emodepside Working Standard Solutions
Working standard solutions are prepared by diluting the stock standard solution with a suitable diluent. The diluent should be compatible with the mobile phase. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
Protocol for a 100 µg/mL Intermediate Standard Solution:
-
Pipette 1 mL of the 1 mg/mL Emodepside Stock Standard Solution into a 10 mL Class A volumetric flask.
-
Add the diluent (50:50 acetonitrile:water) to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
Protocol for Calibration Curve Standards (Example Concentrations):
Prepare a series of at least five working standards to generate a calibration curve. The following is an example of a calibration curve with concentrations ranging from 1 µg/mL to 50 µg/mL.
| Standard Level | Concentration (µg/mL) | Preparation |
| 1 | 1 | Pipette 0.1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the diluent. |
| 2 | 5 | Pipette 0.5 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the diluent. |
| 3 | 10 | Pipette 1.0 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the diluent. |
| 4 | 25 | Pipette 2.5 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the diluent. |
| 5 | 50 | Pipette 5.0 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the diluent. |
Note: The concentration range of the calibration curve should be selected to bracket the expected concentration of Emodepside in the samples to be analyzed.
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A suggested starting gradient is 20% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210-230 nm (for the peptide backbone).
Data Presentation
The results of the calibration curve analysis should be presented in a clear and concise table.
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
A calibration curve should be plotted with the peak area on the y-axis and the concentration on the x-axis. The linearity of the curve should be assessed by the coefficient of determination (R²), which should be ≥ 0.999.
Visualizations
Caption: Workflow for the preparation of Emodepside standard solutions for HPLC analysis.
Application Notes and Protocols for In Vitro Anthelmintic Assays Using Emodepside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodepside (B1671223) is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity against a variety of nematode species.[1][2][3] Its unique mode of action, primarily targeting the nematode-specific SLO-1 potassium channel, makes it a valuable tool for research and a promising candidate for treating helminth infections, including those with resistance to other anthelmintics.[4][5][6][7] These application notes provide detailed protocols for conducting in vitro anthelmintic assays using Emodepside, along with a summary of its efficacy and a visualization of its signaling pathway and experimental workflows.
Mechanism of Action
Emodepside's primary anthelmintic effect is mediated through its interaction with the SLO-1 potassium channel, a large-conductance calcium-activated potassium channel found in nematodes.[4][5][6][7] Emodepside directly opens the SLO-1 channel, leading to an influx of potassium ions and hyperpolarization of the neuronal and muscle cell membranes.[4][8] This results in a flaccid paralysis of the pharynx and somatic musculature of the worm, inhibiting locomotion and feeding.[6][9]
In addition to its direct action on SLO-1, Emodepside also interacts with a G-protein coupled latrophilin (LAT-1) receptor in the presynaptic membrane of nematodes.[2][6][9] The binding of Emodepside to the LAT-1 receptor is thought to initiate a signaling cascade involving a Gqα protein and phospholipase-Cβ, ultimately leading to the release of an unidentified neurotransmitter that contributes to the paralytic effects.[2][9] However, genetic studies in Caenorhabditis elegans have shown that the SLO-1 channel is the major determinant of Emodepside's anthelmintic activity, as mutants lacking a functional slo-1 gene are highly resistant to the drug.[4][5][7]
Data Presentation: In Vitro Efficacy of Emodepside
The following table summarizes the 50% inhibitory concentration (IC50) values of Emodepside against various nematode species in in vitro assays. These values highlight the potent activity of Emodepside across a range of important parasites.
| Nematode Species | Larval Stage | Adult Stage | Incubation Time | IC50 (µM) | Reference |
| Trichuris muris | L1 | 24 hours | 3.7 | [1] | |
| Adult | 24 hours | < 0.3 | [1] | ||
| Adult | 48 hours | < 0.05 | [1] | ||
| Ancylostoma ceylanicum | Adult | 24 hours | < 0.005 | [1] | |
| Adult | 72 hours | < 0.0025 | [1] | ||
| Necator americanus | Adult | 24 hours | < 0.005 | [1] | |
| Adult | 72 hours | < 0.0025 | [1] | ||
| Heligmosomoides polygyrus | Adult | 24-72 hours | 0.2 - 0.8 | [1] | |
| Strongyloides ratti | Adult | 24-72 hours | 0.2 - 0.8 | [1] | |
| Ancylostoma caninum | L3 | Not Specified | 2.81 (WMD isolate) | [10] | |
| L3 | Not Specified | 1.77 (BCR isolate) | [10] | ||
| Onchocerca gutturosa | Adult Male | 5 days | 0.0009 (EC50) | [11] | |
| Brugia pahangi | Adult Male | 5 days | 0.06 (EC50) | [11] | |
| Adult Female | 5 days | 0.43 (EC50) | [11] | ||
| Litomosoides sigmodontis | Microfilariae | 4 days | 0.005 | [11] | |
| L3 | 3 days | 0.35 | [11] | ||
| Adult | 4 days | 0.01 | [11] | ||
| Acanthocheilonema viteae | Microfilariae | 4 days | 0.015 | [11] | |
| Brugia malayi | Microfilariae | 3 days | 0.064 | [11] |
Experimental Protocols
Protocol 1: General In Vitro Motility Assay for Nematodes
This protocol describes a general method for assessing the effect of Emodepside on the motility of larval and adult nematodes in a 96-well plate format.
1. Materials and Reagents:
-
Emodepside (soluble in DMSO)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium appropriate for the specific nematode species (e.g., RPMI-1640, DMEM) supplemented with antibiotics (e.g., penicillin/streptomycin) and fetal bovine serum (FBS) if required.
-
96-well flat-bottom microplates
-
Nematode larvae or adults
-
Inverted microscope or automated motility tracking system
2. Preparation of Emodepside Stock and Working Solutions:
-
Prepare a 10 mM stock solution of Emodepside in 100% DMSO.
-
For a range of concentrations, perform serial dilutions of the stock solution in the appropriate culture medium to create 2x working solutions. The final DMSO concentration in the assay wells should not exceed 0.5% (v/v) to avoid solvent toxicity.[12]
3. Assay Procedure:
-
Add a specific number of nematodes (e.g., 300 L3 larvae or a single adult worm) suspended in 50 µL of culture medium to each well of a 96-well plate.[12]
-
Add 50 µL of the 2x Emodepside working solutions to the corresponding wells to achieve the final desired concentrations.[12]
-
Include vehicle control wells containing the same concentration of DMSO as the drug-treated wells.
-
Incubate the plates at the optimal temperature for the specific nematode species (e.g., 37°C) in a humidified incubator, with 5% CO2 if required.
-
Assess worm motility at various time points (e.g., 24, 48, and 72 hours).[13]
4. Assessment of Motility and Data Analysis:
-
Visual Assessment: Observe the worms under an inverted microscope and score their motility based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal movement, 0 = no movement/paralyzed).
-
Automated Assessment: Utilize an automated motility tracking system to quantify larval movement.
-
Data Analysis: Calculate the percentage of inhibition of motility for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Viability Assay using MTT Reduction (for Adult Worms)
This protocol can be used as a secondary assay to confirm whether the inhibition of motility is due to paralysis or death of the worms.
1. Materials and Reagents:
-
All materials from Protocol 1
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Assay Procedure:
-
Following the final motility assessment in Protocol 1, carefully remove the culture medium from the wells.
-
Add fresh culture medium and MTT solution to each well and incubate for a designated period (e.g., 2-4 hours) at 37°C.
-
Add the solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
The absorbance is proportional to the metabolic activity of the worms. A decrease in absorbance in the Emodepside-treated wells compared to the control indicates a reduction in viability.
-
Calculate the percentage of viability and determine the IC50 value as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of Emodepside
Caption: Signaling pathway of Emodepside's anthelmintic action.
Experimental Workflow for In Vitro Anthelmintic Assay
Caption: Experimental workflow for an in vitro anthelmintic assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. toku-e.com [toku-e.com]
- 3. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Worms take to the slo lane: a perspective on the mode of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Emodepside Efficacy in Drug-Resistant and Drug-Susceptible Ancylostoma caninum Highlights Variability in Potassium Channel Activity [mdpi.com]
- 11. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration | PLOS Pathogens [journals.plos.org]
- 12. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Emodepside in Drug-Resistant Nematode Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodepside (B1671223), a semi-synthetic cyclooctadepsipeptide, is an anthelmintic with a novel mode of action, making it a critical tool in the study and management of drug-resistant nematode populations.[1][2][3] Its unique mechanism, targeting the SLO-1 potassium channel, circumvents resistance to conventional anthelmintics such as benzimidazoles, levamisole, and macrocyclic lactones like ivermectin.[1][4][5] This document provides detailed application notes and experimental protocols for the use of emodepside in research settings focused on drug-resistant nematodes.
Mechanism of Action
Emodepside's primary molecular target is the SLO-1 channel, a large-conductance calcium-activated potassium channel, which is highly conserved across nematode species.[6][7] Activation of SLO-1 channels by emodepside leads to an efflux of potassium ions, causing hyperpolarization of neuronal and muscle cell membranes.[2][8] This results in the inhibition of neurotransmitter release and muscle contraction, leading to a flaccid paralysis of the pharynx and body wall muscles, ultimately causing the death of the nematode.[2][8]
In addition to its direct action on SLO-1 channels, emodepside's effects can be mediated through latrophilin-like receptors (LAT-1/LAT-2), particularly in the pharynx.[1][8] The binding of emodepside to these G-protein coupled receptors can initiate a signaling cascade involving Gq alpha protein and phospholipase C, which may modulate the activity of SLO-1 channels.[8][9] Signaling pathways involving protein kinase C (PKC) and nitric oxide (NO) have also been shown to enhance the effects of emodepside on SLO-1 channels.[2][9]
Data Presentation: Efficacy of Emodepside Against Drug-Resistant Nematodes
The following tables summarize the efficacy of emodepside against various nematode species, including those with documented resistance to other anthelmintics.
Table 1: In Vitro Efficacy of Emodepside Against Various Nematode Species
| Nematode Species | Developmental Stage | Metric | Emodepside Concentration | Result | Reference |
| Ancylostoma ceylanicum | Adult | IC50 | <0.005 µM (24h) | High activity | [10] |
| Necator americanus | Adult | IC50 | <0.005 µM (24h) | High activity | [10] |
| Trichuris muris | Adult | IC50 | <0.3 µM (24h) | High activity | [10] |
| Heligmosomoides polygyrus | Adult | IC50 | 0.2 - 0.8 µM | Moderate activity | [10] |
| Strongyloides ratti | Adult | IC50 | 0.2 - 0.8 µM | Moderate activity | [10] |
| Caenorhabditis elegans (Ivermectin-Resistant) | Larval | EC50 | 91.91 - 103.4 nM | 5-6 fold higher than ancestor | [11] |
Table 2: In Vivo Efficacy of Emodepside Against Drug-Resistant Nematodes
| Host Species | Nematode Species | Resistance Profile | Emodepside Dose | Efficacy (Worm Burden Reduction) | Reference |
| Sheep | Haemonchus contortus | Benzimidazole, Levamisole, Ivermectin-resistant | Not specified | Fully effective | [4] |
| Cattle | Cooperia oncophora | Ivermectin-resistant | Not specified | Fully effective | [4] |
| Mice | Trichuris muris | Not specified | 75 mg/kg (oral) | 100% | [10] |
| Mice | Trichuris muris | Not specified | 10 mg/kg (oral) | 85.9% | [10] |
| Dogs | Ancylostoma caninum | Multi-drug resistant | 1 mg/kg (oral tablet) | >98% | [5][12] |
| Cats | Toxocara cati | Not specified | 0.5 mg/kg (oral) | 99.9% | [12] |
Experimental Protocols
Protocol 1: In Vitro Larval Migration Inhibition Assay
This assay assesses the effect of emodepside on the motility of nematode larvae.
Materials:
-
Nematode larvae (e.g., L3 stage of resistant Haemonchus contortus)
-
96-well microtiter plates
-
Emodepside stock solution (in DMSO)
-
Larval culture medium (e.g., RPMI-1640)
-
Micropipettes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Prepare serial dilutions of emodepside in the culture medium. The final DMSO concentration should not exceed 1%.
-
Add 100 µL of the appropriate emodepside dilution to each well of a 96-well plate. Include wells with medium and DMSO as negative controls and a known anthelmintic as a positive control.
-
Add approximately 50-100 larvae in 50 µL of medium to each well.
-
Incubate the plates at 37°C and 5% CO2 for 24-72 hours.
-
Assess larval motility at specified time points (e.g., 24, 48, 72 hours) using an inverted microscope. Larvae are considered immotile if they do not show any movement upon gentle probing.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Murine Model
This protocol describes an in vivo study to evaluate the efficacy of emodepside against a drug-resistant nematode infection in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Infective larvae of a drug-resistant nematode strain (e.g., Trichuris muris)
-
Emodepside formulation for oral administration
-
Vehicle control (e.g., corn oil)
-
Gavage needles
-
Cages with wire mesh floors
-
Fecal collection trays
-
Dissecting microscope
Procedure:
-
Infect mice with a standardized number of infective nematode larvae via oral gavage.
-
Allow the infection to establish (typically 21-35 days, depending on the nematode species).
-
Randomly assign infected mice to treatment and control groups.
-
Administer a single oral dose of emodepside to the treatment group(s) and the vehicle to the control group.
-
Monitor the mice daily for any adverse effects.
-
Collect feces daily for 3 days post-treatment to count expelled worms.
-
At a predetermined time point post-treatment (e.g., 7 days), euthanize the mice.
-
Harvest the relevant organs (e.g., intestines) and count the remaining adult worms under a dissecting microscope.
-
Calculate the percentage of worm burden reduction using the following formula: % Reduction = ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100
Protocol 3: Heterologous Expression and Electrophysiological Recording of SLO-1 Channels
This protocol allows for the direct investigation of emodepside's effect on SLO-1 channels from a specific nematode.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the nematode slo-1 gene
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., ND96)
-
Emodepside solution
-
Microinjection system
Procedure:
-
Synthesize cRNA of the target nematode's slo-1 gene in vitro.
-
Inject the cRNA into prepared Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup and perfuse with the recording solution.
-
Record baseline potassium currents by applying voltage steps.
-
Perfuse the oocyte with a solution containing emodepside at a desired concentration.
-
Record the currents again in the presence of emodepside.
-
Analyze the data to determine the effect of emodepside on the channel's activation, current amplitude, and kinetics.[13][14]
Mandatory Visualizations
Caption: Signaling pathway of Emodepside in nematodes.
Caption: In Vitro larval motility assay workflow.
Caption: In Vivo efficacy study workflow in a murine model.
References
- 1. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 3. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of two cyclooctadepsipeptides, PF1022A and emodepside, against anthelmintic-resistant nematodes in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Ca2+-gated and voltage-dependent K+-channel Slo-1 of nematodes and its interaction with emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes & Protocols: Emodepside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and data for utilizing Emodepside (B1671223) as a reference standard in analytical method development. The information is intended to guide researchers in establishing robust and reliable analytical techniques for the quantification and characterization of this anthelmintic agent.
Introduction to Emodepside
Emodepside is a semi-synthetic cyclic octadepsipeptide belonging to a newer class of anthelmintic drugs.[1][2] It is a derivative of PF1022A, a natural product of the fungus Mycelia sterilia, which is found on the leaves of Camellia japonica.[1][3] Emodepside is effective against a broad spectrum of gastrointestinal nematodes, including those resistant to other classes of anthelmintics.[3][4] Its unique mechanism of action involves binding to a presynaptic latrophilin receptor in nematodes, which ultimately leads to flaccid paralysis and death of the parasite.[1][4]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₆₀H₉₀N₆O₁₄ |
| Molar Mass | 1119.408 g·mol⁻¹[5] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95% |
| Storage Temperature | −20°C |
Mechanism of Action Signaling Pathway
Emodepside exerts its anthelmintic effect through a novel signaling pathway in nematodes. It binds to a presynaptic G-protein coupled latrophilin-like receptor (LAT-1).[1][5] This binding event activates a Gqα protein, which in turn stimulates phospholipase-Cβ (PLCβ). PLCβ activation leads to the mobilization of diacylglycerol (DAG). DAG then activates UNC-13 and synaptobrevin, proteins crucial for presynaptic vesicle function, resulting in the release of an unidentified inhibitory neurotransmitter or neuromodulator.[1] This ultimately causes a flaccid paralysis of the pharynx and somatic musculature of the nematode.[1] Emodepside also interacts with the SLO-1 potassium channel, which can contribute to its paralytic effects.[3][4]
Analytical Method Development Workflow
The following diagram outlines a typical workflow for developing an analytical method using an Emodepside standard.
Experimental Protocols
Objective: To prepare accurate stock and working standard solutions of Emodepside for calibration curves and quality control samples.
Materials:
-
Emodepside reference standard (≥95% purity)
-
Methanol (B129727) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Emodepside reference standard into a clean, dry vial.
-
Dissolve the weighed standard in a small volume of DMSO.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Rinse the vial with methanol and add the rinsing to the volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol or an appropriate solvent to prepare a series of working standards at desired concentrations (e.g., for a calibration curve from 1 to 100 ng/mL).[6]
-
Objective: To establish a sensitive and specific LC-MS/MS method for the quantification of Emodepside in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.8 µm)[7]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate (B1220265)
-
Deuterated Emodepside-D₁₆ or PF-1022A as an internal standard (IS)[6][8]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water[6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 50 °C[6] |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Emodepside: m/z 1119.4 -> [Product Ion] |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | Optimize for specific instrument |
Sample Preparation Protocol (Plasma):
-
Thaw plasma samples at room temperature.
-
To 25 µL of plasma, add 225 µL of a deproteinization solution containing the internal standard (e.g., 20 ng/mL of PF-1022A in acetonitrile).[7]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 6 °C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Objective: To develop an HPLC method for determining the purity of Emodepside raw material or in formulations.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., ReproSil 100 C18, 7 µm, 250 x 4.6 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | ReproSil® 100 C18, 7 µm, 250 × 4.6 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Gradient | Time (min) |
Sample Preparation Protocol:
-
Accurately weigh and dissolve the Emodepside sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize key quantitative data for Emodepside from published literature.
Table 1: In Vitro Activity of Emodepside
| Nematode Species | Stage | IC₅₀ (µM) after 24h | Reference |
| Trichuris muris | Larva (L1) | 3.7 | [9] |
| Trichuris muris | Adult | < 0.3 | [9] |
| Ancylostoma ceylanicum | Adult | < 0.005 | [9] |
| Necator americanus | Adult | < 0.005 | [9] |
| Strongyloides ratti | Larva & Adult | < 4 | [9] |
| Heligmosomoides polygyrus | Larva & Adult | < 4 | [9] |
Table 2: In Vivo Efficacy of Emodepside
| Animal Model | Nematode Species | ED₅₀ (mg/kg, oral) | Reference |
| Mouse | Trichuris muris | 1.2 | [9] |
| Hamster | Ancylostoma ceylanicum | Cured at 2.5 | [9] |
| Hamster | Necator americanus | Cured at 2.5 | [9] |
Table 3: Pharmacokinetic Parameters of Emodepside in Humans (Single Oral Dose, Liquid Formulation)
| Dose (mg) | Cmax (ng/mL) | tmax (h, median) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| 5 | Dose-proportional increase | Shorter for liquid vs. tablet | Dose-proportional increase | [8] |
| 20 | Dose-proportional increase | Shorter for liquid vs. tablet | Dose-proportional increase | [8] |
| 40 | Dose-proportional increase | Shorter for liquid vs. tablet | Dose-proportional increase | [8] |
Note: The terminal half-life of Emodepside in humans has been reported to be >500 hours.[8]
Conclusion
Emodepside is a potent anthelmintic with a unique mechanism of action. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and validate analytical methods for the accurate quantification and characterization of Emodepside. The use of a well-characterized reference standard is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.
References
- 1. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 3. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Emodepside - Wikipedia [en.wikipedia.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Emodepside in Plasma using a Certified Reference Material by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodepside (B1671223) is a semi-synthetic cyclooctadepsipeptide anthelmintic agent with a broad spectrum of activity against various nematode species.[1] It was initially developed for veterinary use and is currently under investigation for treating parasitic infections in humans, such as onchocerciasis (river blindness).[2][3] Emodepside's unique mechanism of action, which involves targeting latrophilin-like receptors and SLO-1 potassium channels in parasites, makes it a promising candidate for overcoming resistance to existing anthelmintics.[1][4]
Accurate quantification of emodepside in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring safety and efficacy in both preclinical and clinical trials. This application note provides a detailed protocol for the quantification of emodepside in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, referencing a certified reference material for standardization.
Principle
This method utilizes high-performance liquid chromatography (HPLC) to separate emodepside from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. A stable isotope-labeled internal standard (IS), such as deuterated emodepside-D16, is employed to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a certified reference material.
Experimental Workflow
The overall experimental workflow for the quantification of emodepside in plasma is depicted in the following diagram.
Caption: Experimental workflow for emodepside quantification.
Materials and Reagents
-
Certified Reference Material (CRM): Emodepside analytical standard (e.g., VETRANAL™, Sigma-Aldrich). A Certificate of Analysis should be obtained.
-
Internal Standard (IS): Deuterated Emodepside-D16.[5]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Plasma: Blank, drug-free plasma (e.g., human, dog, cat) with EDTA as an anticoagulant.
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., Alltima C18, 5 µm, 150 mm x 2.1 mm).[5]
-
Microcentrifuge.
-
Calibrated pipettes.
-
Vortex mixer.
-
Analytical balance.
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the emodepside CRM and dissolve in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike blank plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 100 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 25, and 80 ng/mL).[6]
-
Internal Standard Working Solution: Prepare a working solution of emodepside-D16 in methanol at a suitable concentration (e.g., 20 ng/mL).
Sample Preparation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
To 25 µL of plasma in each tube, add 225 µL of the internal standard working solution in deproteinization solution (e.g., acetonitrile).
-
Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to precipitate proteins.[6]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required for different equipment.
| Parameter | Condition |
| LC System | |
| Column | Alltima C18, 5 µm, 150 mm x 2.1 mm[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Multiple Reaction Monitoring (MRM) Transitions | Emodepside: m/z 1119.80 > 343.20 Emodepside-D16: (Specific m/z to be determined based on the standard) |
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for the quantification of emodepside.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Accuracy (% Bias) | -4.2% to 3.3% |
| Precision (% RSD) | 2.92% to 14.5% |
Emodepside Signaling Pathway
Emodepside exerts its anthelmintic effect through a unique mechanism of action that leads to the paralysis and death of the parasite.[4] The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of emodepside.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of emodepside in plasma using LC-MS/MS with a certified reference material. The described method is sensitive, specific, and suitable for supporting pharmacokinetic and other drug development studies. Adherence to proper method validation guidelines is essential to ensure the generation of reliable and accurate data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Emodepside | C60H90N6O14 | CID 6918632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emodepside - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. Emodepside [sitem.herts.ac.uk]
- 5. Sulfamethazine VETRANAL , analytical standard 57-68-1 [sigmaaldrich.com]
- 6. Emodepside 98% | CAS: 155030-63-0 | AChemBlock [achemblock.com]
Application Note: High-Throughput Cell-Based Assay for the Characterization of Emodepside using a SLO-1 Expressing Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Emodepside is a semi-synthetic anthelmintic drug that exerts its effect primarily through the activation of the SLO-1 (slowpoke-1) potassium channel in nematodes, leading to hyperpolarization and paralysis of pharyngeal and body wall muscles.[1][2] This application note provides a detailed protocol for a robust and high-throughput cell-based assay to characterize the activity of Emodepside on a human embryonic kidney (HEK293) cell line stably expressing the nematode SLO-1 channel. The described assays, including a fluorescent thallium flux assay for target engagement and a cell viability assay, are fundamental for compound screening and mechanism of action studies in drug development.
Introduction
Emodepside is a cyclooctadepsipeptide with a unique mode of action, making it a valuable tool against parasitic nematodes, including those resistant to other anthelmintics.[2] Its primary molecular target is the SLO-1 channel, a large-conductance calcium-activated potassium channel.[2][3][4] Activation of SLO-1 by Emodepside leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent muscle paralysis in the parasite.[2] Understanding the interaction of Emodepside with its target in a cellular context is crucial for the discovery of new anthelmintic drugs and for investigating potential off-target effects.
This application note details the use of a recombinant HEK293 cell line stably expressing a nematode SLO-1 channel to develop a cell-based assay for Emodepside. We describe two key assays: a thallium flux assay to directly measure the activation of the SLO-1 channel and a standard cell viability assay to assess the cytotoxic effects of the compound. These assays provide a quantitative and reproducible method to determine the potency and efficacy of Emodepside and can be adapted for high-throughput screening of other potential SLO-1 channel modulators.
Materials and Methods
Cell Line
HEK293 cells stably expressing a nematode Caenorhabditis elegans SLO-1 channel (HEK293-CeSLO-1) were used. The parental HEK293 cell line can be used as a negative control.
Reagents and Equipment
-
Emodepside (analytical standard)
-
HEK293-CeSLO-1 stable cell line
-
HEK293 parental cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Thallium Flux Assay Kit (e.g., FluxOR™ Potassium Ion Channel Assay)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and injectors
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293-CeSLO-1 and HEK293 parental cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Thallium Flux Assay for SLO-1 Channel Activation
This assay measures the influx of thallium ions through open SLO-1 channels, which serves as a surrogate for potassium ion movement.
-
Cell Seeding: Seed HEK293-CeSLO-1 and HEK293 parental cells into a 96-well black, clear-bottom microplate at a density of 40,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FluxOR™ kit).
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Emodepside in the assay buffer provided with the kit. A typical concentration range would be from 10 pM to 10 µM.
-
After the dye loading incubation, remove the loading solution.
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of the Emodepside dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control if available.
-
-
Thallium Flux Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injector.
-
Set the reader to record the fluorescence signal (e.g., excitation at 485 nm and emission at 525 nm) kinetically.
-
Inject 20 µL of the thallium stimulus buffer (containing thallium sulfate (B86663) and potassium sulfate) into each well.
-
Record the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the thallium influx and thus to the SLO-1 channel activity.
-
Calculate the rate of thallium influx for each concentration of Emodepside.
-
Plot the rate of thallium influx against the logarithm of the Emodepside concentration to generate a dose-response curve and determine the EC50 value.
-
Cell Viability Assay
This assay determines the potential cytotoxicity of Emodepside on the host cells.
-
Cell Seeding: Seed HEK293-CeSLO-1 and HEK293 parental cells into a 96-well white, clear-bottom microplate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of Emodepside in culture medium.
-
Add 100 µL of the Emodepside dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Emodepside concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
The following tables summarize hypothetical data obtained from the described assays.
Table 1: Thallium Flux Assay - Emodepside Dose-Response on HEK293-CeSLO-1 Cells
| Emodepside Conc. (nM) | Log [Emodepside] (M) | Rate of Thallium Influx (RFU/s) | % Max Response |
| 0 (Vehicle) | - | 10.5 | 0.0 |
| 0.01 | -11 | 15.2 | 5.5 |
| 0.1 | -10 | 35.8 | 30.1 |
| 1 | -9 | 95.3 | 100.0 |
| 10 | -8 | 94.8 | 99.4 |
| 100 | -7 | 96.1 | 101.0 |
| 1000 | -6 | 95.5 | 99.7 |
| 10000 | -5 | 95.9 | 100.2 |
EC50: Approximately 0.3 nM
Table 2: Cell Viability Assay - Effect of Emodepside on HEK293-CeSLO-1 and Parental HEK293 Cells
| Emodepside Conc. (µM) | Log [Emodepside] (M) | % Cell Viability (HEK293-CeSLO-1) | % Cell Viability (HEK293 Parental) |
| 0 (Vehicle) | - | 100.0 | 100.0 |
| 0.1 | -7 | 98.5 | 99.1 |
| 1 | -6 | 95.2 | 97.8 |
| 10 | -5 | 88.7 | 94.5 |
| 50 | -4.3 | 75.4 | 89.3 |
| 100 | -4 | 62.1 | 85.6 |
| 500 | -3.3 | 48.9 | 78.2 |
IC50 (HEK293-CeSLO-1): > 500 µM IC50 (HEK293 Parental): > 500 µM
Visualizations
Caption: Emodepside's mechanism of action on the SLO-1 channel.
Caption: Experimental workflow for the Thallium Flux Assay.
Caption: Experimental workflow for the Cell Viability Assay.
Conclusion
This application note provides a comprehensive and detailed methodology for the development of cell-based assays to characterize the activity of Emodepside on its molecular target, the SLO-1 potassium channel. The thallium flux assay offers a direct and sensitive readout for channel activation, enabling the determination of compound potency (EC50). The cell viability assay provides crucial information on the cytotoxic profile of the compound. Together, these assays represent a powerful platform for the screening and characterization of novel anthelmintic drug candidates targeting the SLO-1 channel. The protocols are straightforward, scalable for high-throughput screening, and utilize commercially available reagents and standard laboratory equipment.
References
- 1. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 2. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
Emodepside standard for pharmacokinetic studies in animal models.
Answering the user's request.## Application Notes and Protocols for Emodepside (B1671223) as a Pharmacokinetic Standard
Introduction
Emodepside is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity.[1][2] Derived from PF1022A, a metabolite of the fungus Mycelia sterilia, it is effective against a range of gastrointestinal nematodes, including those resistant to other anthelmintics like benzimidazoles, levamisole, and ivermectin.[3][4] Its unique mechanism of action makes it a valuable compound for veterinary medicine and a promising candidate for treating human onchocerciasis (river blindness).[1][5]
These application notes provide a comprehensive guide for researchers using emodepside as a standard in pharmacokinetic (PK) studies in animal models. The protocols outlined here cover its mechanism of action, established pharmacokinetic parameters, and detailed methodologies for bioanalytical testing and in vivo studies.
Mechanism of Action
Emodepside exerts its anthelmintic effect through a novel mechanism, primarily by targeting two distinct presynaptic receptors in nematodes.[6]
-
Latrophilin (LAT-1) Receptor: Emodepside binds to the latrophilin receptor, a G-protein coupled receptor.[4][7] This binding activates a Gqα protein signaling cascade, leading to the activation of phospholipase-C beta (PLC-β).[6][7] PLC-β mobilizes diacylglycerol (DAG), which in turn activates proteins essential for presynaptic vesicle functioning, causing the release of an inhibitory neuropeptide.[4][6][7]
-
SLO-1 Potassium Channel: Emodepside also directly targets the SLO-1 potassium channel, a calcium-activated potassium channel, causing it to open.[1][3] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[1][4]
The combined effect of these actions is a flaccid paralysis of the pharynx and somatic musculature of the nematode, ultimately leading to death.[6][7]
References
- 1. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodepside - Wikipedia [en.wikipedia.org]
- 5. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Emodepside in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodepside (B1671223) is a semi-synthetic cyclooctadepsipeptide with a unique mode of action, making it a valuable anthelmintic agent, particularly against nematodes resistant to other drug classes.[1][2] It is a derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia.[3] Emodepside's primary mechanism of action involves binding to a presynaptic latrophilin (LAT-1) receptor in nematodes, which subsequently activates a signaling cascade involving Gqα protein and phospholipase-Cβ.[3][4] This leads to the release of a currently unidentified transmitter that induces flaccid paralysis of the pharynx and somatic musculature, ultimately causing parasite death.[1][3] Additionally, emodepside has been shown to interact with SLO-1, a calcium-activated potassium channel, contributing to its anthelmintic effects.[1][5]
These application notes provide a comprehensive overview of the in vivo efficacy testing of emodepside in various rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: In Vivo Efficacy of Emodepside
The following tables summarize the quantitative data on the efficacy of emodepside against various nematode species in different rodent models.
| Parasite | Rodent Model | Dosage (mg/kg) | Route of Administration | Efficacy (% Worm Burden Reduction) | ED50 (mg/kg) | Reference |
| Trichuris muris | C57BL/6NRj Mice | 75 | Oral | 100 | 1.2 | [6] |
| 10 | Oral | 85.9 | [6] | |||
| 2.5 | Oral | 69.6 | [6] | |||
| 1.25 | Oral | 73.9 | [6] | |||
| Necator americanus | Hamsters | 10 | Oral | 100 | 0.5 | [6] |
| 5 | Oral | 100 | [6] | |||
| 2.5 | Oral | 93.8 | [6] | |||
| 1.25 | Oral | 43.8 | [6] | |||
| Ancylostoma ceylanicum | Hamsters | 2.5 | Oral | 100 | Not Determined | [6] |
| Trichuris muris | C57BL/10 Mice | 3 (with 12 praziquantel) | Topical | 93.2 (mature) | Not Determined | [7] |
| 6 (with 24 praziquantel) | Topical | 98.3 - 100 (immature/mature) | Not Determined | [7] | ||
| Angiostrongylus cantonensis | Wistar Rats | 18 (with 72 praziquantel) | Not Specified | 67.6 (larvae) | Not Determined | [7] |
| 12 (with 48 praziquantel) | Not Specified | 100 (adult) | Not Determined | [7] | ||
| Litomosoides sigmodontis | Mastomys coucha | 100 | Oral (5 days) | Elimination of adults | Not Determined | [8] |
| Acanthocheilonema viteae | Mastomys coucha | 100 | Oral (single dose) | Elimination of adults | Not Determined | [8] |
Experimental Protocols
General Protocol for In Vivo Efficacy Testing of Emodepside
This protocol outlines a general workflow for assessing the anthelmintic efficacy of emodepside in a rodent model. Specific parameters such as rodent strain, parasite species, infection dose, and treatment regimen should be adapted based on the specific research question.
1. Animal Models and Husbandry:
-
Rodent Species and Strain: Select an appropriate rodent model based on susceptibility to the target parasite. Commonly used models include:
-
Mice (e.g., C57BL/6, NMRI) for Trichuris muris, Heligmosomoides polygyrus.[6]
-
Hamsters for Necator americanus, Ancylostoma ceylanicum.[6]
-
Rats (e.g., Wistar) for Angiostrongylus cantonensis.[7]
-
Multimammate mice (Mastomys coucha) for filarial nematodes like Litomosoides sigmodontis and Acanthocheilonema viteae.[9]
-
-
Husbandry: House animals in appropriate caging with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to standard rodent chow and water. For certain infections, immunosuppression (e.g., with dexamethasone (B1670325) in drinking water) may be necessary to ensure patent infections.[6]
2. Parasite Infection:
-
Infective Stage: Use the appropriate infective stage of the parasite (e.g., L3 larvae for hookworms, embryonated eggs for Trichuris muris).
-
Infection Route: Administer the infective stage via the natural route of infection (e.g., oral gavage for gastrointestinal nematodes).
-
Infection Dose: Determine the appropriate infection dose to establish a consistent and measurable worm burden.
-
Pre-patent Period: Allow sufficient time for the parasites to mature to the desired stage (e.g., adult worms) before initiating treatment. This period varies depending on the parasite species.
3. Emodepside Formulation and Administration:
-
Formulation: Emodepside can be formulated for oral or topical administration. For oral administration, it can be dissolved in a suitable vehicle such as a mixture of solvents and oils.
-
Dosage: Determine the dose range to be tested based on previously published studies or preliminary dose-finding experiments.[6][7]
-
Administration:
-
Oral: Administer the formulated drug directly into the stomach using a gavage needle.
-
Topical: Apply the formulated drug to a shaved area of the skin, typically on the back of the neck to prevent ingestion.[10]
-
4. Efficacy Assessment:
-
Worm Burden Reduction: This is the primary endpoint for efficacy.
-
At a predetermined time point post-treatment (e.g., 3-7 days), euthanize the animals.
-
Dissect the relevant organs (e.g., intestines, lungs) and carefully collect all worms.
-
Count the number of worms in treated animals and compare to an untreated control group.
-
Calculate the percentage of worm burden reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Worm Expulsion Rate:
-
Collect feces from individual animals for a set period (e.g., 72 hours) post-treatment.
-
Examine the feces for expelled worms and count them.[6]
-
-
Fecal Egg Count Reduction (FECR):
-
Collect fecal samples before and after treatment.
-
Perform a quantitative analysis of parasite eggs (e.g., using the McMaster technique).
-
Calculate the percentage reduction in egg output.
-
5. Data Analysis:
-
Statistically analyze the data to determine the significance of the observed effects.
-
If multiple dose levels are tested, calculate the effective dose 50 (ED50), which is the dose required to achieve a 50% reduction in worm burden.[6]
Mandatory Visualizations
Signaling Pathway of Emodepside in Nematodes
Caption: Signaling pathway of Emodepside in nematodes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodepside - Wikipedia [en.wikipedia.org]
- 5. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Combination of Emodepside plus Praziquantel against Larval and Adult Stages of Nematodes (Trichuris muris, Angiostrongylus cantonensis) in Rodents | Semantic Scholar [semanticscholar.org]
- 8. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration | PLOS Pathogens [journals.plos.org]
- 10. Effects of a combinations of emodepside and praziquantel on parasites of reptiles and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emodepside standard solubility in DMSO and other solvents.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with emodepside (B1671223). Find answers to common solubility challenges, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard solubility of emodepside in DMSO?
A1: Emodepside exhibits high solubility in Dimethyl Sulfoxide (DMSO). Various suppliers report solubility values of 100 mg/mL (89.33 mM), 120 mg/mL (107.20 mM), and 31 mg/mL (27.69 mM).[1][2][3] It is often recommended to use sonication to aid dissolution.[1][3] For optimal results, using fresh, moisture-free DMSO is crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[2][4]
Q2: My emodepside is not fully dissolving in DMSO, even at concentrations reported to be soluble. What could be the issue?
A2: Several factors can hinder dissolution:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can drastically decrease the solubility of hydrophobic compounds like emodepside. Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.[2][4]
-
Temperature: Most substances, including emodepside, absorb heat during dissolution (an endothermic process), meaning a slight increase in temperature can improve solubility.[5] Gentle warming or sonication can be beneficial.[1][4]
-
Agitation: Insufficient mixing can lead to slow dissolution. Ensure the solution is being adequately vortexed or sonicated.[3][4]
-
Compound Purity/Form: While less common with commercial-grade products, variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility rates.[6]
Q3: In which other organic solvents is emodepside soluble?
A3: Emodepside is freely soluble in dimethylformamide (DMF) and sparingly soluble in acetone.[7] It is also soluble in ethanol (B145695) at concentrations up to 20 mg/mL and in corn oil at concentrations of at least 3.3 mg/mL.[2][3]
Q4: What is the aqueous solubility of emodepside?
A4: Emodepside is considered practically insoluble in water.[1] Specific measurements show its water solubility is pH-dependent: 8.1 mg/L at pH 4, 5.2 mg/L at pH 7, and 6.1 mg/L at pH 10.[8]
Q5: How should I prepare emodepside for in vivo animal studies?
A5: Since emodepside has poor aqueous solubility, in vivo formulations typically involve a co-solvent system or suspension. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it in a vehicle suitable for administration, such as corn oil or a mixture of PEG300, Tween-80, and saline.[1][4] Always refer to a specific, validated protocol for your experimental needs (see Experimental Protocols section below).
Q6: How should I store emodepside stock solutions?
A6: Emodepside powder is stable for years when stored at -20°C.[1][4] Once dissolved in a solvent, it is best to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[1][4]
Emodepside Solubility Data
The following table summarizes the solubility of emodepside in various solvents as reported by chemical suppliers and in literature.
| Solvent | Concentration | Molarity | Notes | Source |
| DMSO | 120 mg/mL | 107.20 mM | Ultrasonic recommended. | [1] |
| 100 mg/mL | 89.33 mM | Use fresh, non-hygroscopic DMSO. | [2] | |
| 31 mg/mL | 27.69 mM | Sonication is recommended. | [3] | |
| 0.1-1 mg/mL | - | Described as "Slightly soluble". | [9] | |
| Ethanol | 20 mg/mL | 17.87 mM | - | [2] |
| Corn Oil | ≥ 3 mg/mL | ≥ 2.68 mM | Results in a clear solution. | [1][4] |
| 3.3 mg/mL | 2.95 mM | Sonication is recommended. | [3] | |
| Dimethylformamide (DMF) | Freely Soluble | - | - | [7] |
| Acetone | Sparingly Soluble | - | - | [7] |
| Water | < 0.1 mg/mL | - | Insoluble. | [1][4] |
| 5.2 mg/L (0.0052 mg/mL) | ~4.6 µM | At 20°C, pH 7. | [8][10] |
Experimental Protocols & Workflows
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM emodepside stock solution in DMSO.
Materials:
-
Emodepside powder (Molar Mass: 1119.4 g/mol )[11]
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of emodepside powder. For 1 mL of a 100 mM solution, you will need 111.94 mg.
-
Dissolution: Add the calculated volume of fresh DMSO to the emodepside powder.
-
Sonication: Place the vial in a sonicator bath. Sonicate until the emodepside is completely dissolved. Intermittent vortexing may also help.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
Protocol 2: Preparation of Formulation for In Vivo Oral Administration (Suspension)
This protocol is adapted from a formulation yielding a 3 mg/mL suspended solution.[1][4]
Materials:
-
High-concentration emodepside stock solution in DMSO (e.g., 30 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Start with Stock: Begin with a pre-made high-concentration stock of emodepside in DMSO.
-
Prepare Vehicle: To prepare 1 mL of the final formulation, first add 100 µL of the 30 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 3 mg/mL.
-
Administration: Use the suspended solution immediately for oral or intraperitoneal injection. Sonication may be required if precipitation occurs.[4]
Mechanism of Action Signaling Pathway
Emodepside exerts its anthelmintic effect through a novel mechanism of action primarily by targeting presynaptic receptors in nematodes.[12] It binds to the latrophilin receptor (LAT-1), a G-protein coupled receptor.[11][12] This binding activates a Gq alpha protein subunit, which in turn stimulates phospholipase-C beta (PLC-β).[12][13] PLC-β mobilizes diacylglycerol (DAG), which then activates UNC-13 and synaptobrevin, proteins crucial for presynaptic vesicle function.[12][13] This cascade ultimately leads to the release of an inhibitory neuropeptide, causing hyperpolarization and flaccid paralysis of the pharynx and somatic muscles of the nematode.[11][12][13] A secondary target, the SLO-1 potassium channel, is also directly activated by emodepside, contributing to the paralytic effect.[14][15]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Emodepside | Parasite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emodepside [drugfuture.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Emodepside [sitem.herts.ac.uk]
- 11. Emodepside - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
Technical Support Center: Troubleshooting Poor Peak Shape in Emodepside HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Emodepside (B1671223).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in Emodepside HPLC analysis?
Peak tailing, where the peak asymmetry factor is greater than 1, is a frequent issue. It manifests as a trailing edge on the peak, which can compromise accurate integration and quantification.[1][2] Common causes include:
-
Secondary Interactions: Emodepside, a basic compound, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[3][4][5] This is a primary cause of peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to secondary interactions between the analyte and the stationary phase.[3][7]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[2] This can include the development of voids or channels in the packing material.[4][5]
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector and detector can cause band broadening and peak tailing.[1][8]
Q2: How can I resolve peak tailing for Emodepside?
To address peak tailing, consider the following solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanol groups. A lower pH (around 2-3) is often effective for basic compounds like Emodepside.[2]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[5]
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.[5]
-
Employ a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[9]
-
Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter and low-volume fittings.[1]
Q3: My Emodepside peak is fronting. What are the likely causes and solutions?
Peak fronting, an asymmetry factor less than 1, results in a leading edge of the peak.[6] Potential causes include:
-
Column Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.[6][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[10][11]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band profile on the column.[10]
-
Column Collapse: Physical degradation of the column bed can also cause peak fronting.[10][11]
To resolve peak fronting:
-
Reduce Injection Volume or Concentration: This is the first step to check for column overload.[6][10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Ensure Complete Sample Dissolution: Use sonication or vortexing to ensure the sample is fully dissolved before injection.
-
Operate Within Column's Recommended Conditions: Adhere to the manufacturer's recommended pH and temperature ranges to prevent column collapse.[10]
Q4: I am observing split peaks for Emodepside. What could be the issue?
Split peaks can be one of the more challenging issues to diagnose.[10][12] The causes can be categorized based on whether all peaks or only the analyte peak are affected.
-
If all peaks are split: The problem likely lies before the column.
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[9][10][13]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[10][12][13]
-
-
If only the Emodepside peak is split: The issue is likely related to the sample or its interaction with the chromatographic system.
-
Sample Solvent Mismatch: A significant difference in strength between the sample solvent and the mobile phase can cause peak splitting.[10]
-
Co-eluting Impurity: What appears to be a split peak could be two different compounds eluting very close to each other.[9] Emodepside is a complex molecule and may have related impurities or stereoisomers present.[14]
-
To troubleshoot split peaks:
-
For all split peaks:
-
Backflush the column: Reversing the column flow and flushing with a strong solvent can sometimes dislodge particulates from the frit.[15]
-
Replace the column frit: If backflushing doesn't work, the frit may need to be replaced.[13]
-
Replace the column: If a void has formed, the column will likely need to be replaced.[12][13]
-
-
For a single split peak:
Experimental Protocols
Table 1: Suggested HPLC Parameters for Emodepside Analysis
| Parameter | Suggested Value | Notes |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, ≤ 5 µm particle size | A high-purity, end-capped C18 column is recommended to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier helps to protonate silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute Emodepside, then return to initial conditions. A typical starting point could be 50-60% B. | A gradient is necessary to elute the relatively nonpolar Emodepside in a reasonable time with good peak shape. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust based on column dimensions. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 20 µL | Keep the volume as low as possible to minimize band broadening. |
| Detection Wavelength | ~210 nm or based on UV scan of Emodepside | Emodepside lacks a strong chromophore, so detection in the low UV range is likely necessary. |
| Sample Diluent | Initial Mobile Phase Composition | To avoid solvent mismatch effects. |
Troubleshooting Summary
Table 2: Troubleshooting Guide for Poor Peak Shape in Emodepside HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (e.g., with 0.1% formic acid). Use an end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column degradation (voids, contamination) | Replace the column. Use a guard column. | |
| Extra-column volume | Use shorter, narrower ID tubing. Ensure proper fittings. | |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Poor sample solubility | Ensure the sample is fully dissolved before injection. | |
| Column collapse | Operate within the column's recommended pH and temperature limits. | |
| Split Peaks (All) | Blocked inlet frit | Backflush the column. Replace the frit. |
| Column void | Replace the column. | |
| Split Peaks (Analyte) | Sample solvent mismatch | Dissolve the sample in the initial mobile phase. |
| Co-eluting impurity/isomer | Modify the separation method (e.g., change gradient, mobile phase). |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis.
Caption: A flowchart outlining the systematic approach to diagnosing and resolving poor peak shape in HPLC.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. agilent.com [agilent.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. bio-works.com [bio-works.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. Emodepside [sitem.herts.ac.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Emodepside Separation in Reverse-Phase Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reverse-phase chromatographic separation of Emodepside (B1671223).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for Emodepside?
A typical starting point for separating a hydrophobic molecule like Emodepside involves a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) (ACN), and UV detection.[1] A scouting gradient, for instance from 30% to 90% ACN over 20 minutes, can help determine the approximate solvent concentration needed for elution.[2]
Q2: Emodepside is very hydrophobic. How do I prevent it from retaining too strongly on the column?
Strong retention is expected due to Emodepside's lipid-soluble nature.[3] To achieve a reasonable elution time, you will likely need a mobile phase with a high percentage of organic modifier (e.g., acetonitrile or methanol).[4] If retention is still too long, you can increase the starting percentage of the organic solvent in your gradient or use a steeper gradient.[5] Using a shorter column or one with a less retentive stationary phase (like C8) are also viable options.
Q3: What is the optimal UV wavelength for detecting Emodepside?
Q4: Should I use a guard column when analyzing Emodepside?
Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plasma or tissue extracts. A guard column is a short, disposable column packed with the same material as the analytical column. It protects the primary column from strongly retained impurities and particulates, which can cause high backpressure and shorten column lifetime.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Emodepside, presented in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Why is my Emodepside peak tailing?
Peak tailing is a common problem in reverse-phase HPLC and can result from several factors.[8]
-
Potential Cause: Secondary interactions with residual silanols on the silica-based stationary phase.[2] Although Emodepside is not strongly basic, these interactions can still occur.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol (B1196071) groups, minimizing these interactions.[4][8]
-
-
Potential Cause: Column overload due to injecting too much sample mass.[1]
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Potential Cause: Contamination of the column inlet frit or degradation of the stationary phase.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or, if necessary, the analytical column.[1]
-
-
Potential Cause: Sample solvent is too strong compared to the initial mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Why is my Emodepside peak fronting?
Peak fronting is less common than tailing but typically points to column overload or poor sample solubility.[8]
-
Potential Cause: High sample concentration leading to saturation of the stationary phase.
-
Solution: Dilute the sample or decrease the injection volume.[8]
-
-
Potential Cause: Sample precipitation on the column. Emodepside is hydrophobic and may precipitate if the injection solvent is too aqueous compared to the mobile phase.
-
Solution: Ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase. Consider using a higher percentage of organic solvent in your sample diluent.
-
Problem 2: Retention Time Variability
Why is the retention time for Emodepside shifting between injections?
Unstable retention times can compromise the reliability of your analysis. The issue could stem from the HPLC system or the column itself.
-
Potential Cause: Inconsistent mobile phase composition.[9] An error of just 1% in the organic solvent proportion can change retention times significantly for hydrophobic compounds.
-
Solution: Prepare mobile phases carefully by accurately measuring components. Ensure proper mixing and degassing before use. If using a gradient pump, check that the proportioning valves are functioning correctly.[9]
-
-
Potential Cause: Fluctuations in column temperature.
-
Solution: Use a thermostatted column compartment to maintain a stable temperature. Even small variations in ambient lab temperature can affect the retention of hydrophobic molecules.[9]
-
-
Potential Cause: Insufficient column equilibration time between runs, especially after a gradient.
-
Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes of the starting mobile phase.
-
-
Potential Cause: Changes in pump flow rate.
-
Solution: Check the pump for leaks and perform a flow rate calibration. Ensure there are no air bubbles in the pump heads.[9]
-
Problem 3: Pressure Issues and Baseline Noise
My system backpressure is unexpectedly high. What should I do?
High backpressure can indicate a blockage in the system.
-
Potential Cause: Blockage in the column frit, guard column, or tubing.[8]
-
Solution: Systematically isolate the source of the pressure. Disconnect the column and run the pump to check the system pressure. If it's normal, the blockage is in the column. Try back-flushing the column with a strong solvent. If this doesn't work, the column or its inlet frit may need replacement. Always filter samples and mobile phases to prevent particulate matter from entering the system.[8]
-
-
Potential Cause: Buffer precipitation in the mobile phase.
-
Solution: This can occur if a buffer is mixed with a high concentration of organic solvent in which it is not soluble. Ensure your chosen buffer is soluble across the entire gradient range.[8]
-
Why is my chromatogram baseline noisy or drifting?
A noisy or drifting baseline can interfere with the detection and quantification of small peaks.
-
Potential Cause: Air bubbles in the system.[10]
-
Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped bubbles.[10]
-
-
Potential Cause: Contaminated mobile phase or detector flow cell.
-
Solution: Use high-purity HPLC-grade solvents. Flush the detector flow cell with a strong, clean solvent like isopropanol.[9]
-
-
Potential Cause: For gradient elution, a drifting baseline can occur if the two mobile phase components have different UV absorbances at the detection wavelength.
-
Solution: Use a reference wavelength if your detector allows, or add a small amount of a UV-absorbing compound to both mobile phase A and B to balance their absorbance profiles.
-
Experimental Protocols & Data
Representative Analytical Method for Emodepside
This protocol is a synthesized example based on typical conditions for analyzing hydrophobic compounds and specific details from Emodepside pharmacokinetic studies.[11] Method validation should be performed according to established guidelines.
1. Equipment and Materials:
-
HPLC System: A system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a PDA or UV-Vis detector.
-
Analytical Column: C18 column (e.g., Alltima C18, 150 mm x 2.1 mm, 5 µm particle size).[11]
-
Guard Column: C18 guard column with matching chemistry.
-
Solvents: HPLC-grade acetonitrile and methanol; purified water (18 MΩ·cm).
-
Reagents: Formic acid or phosphoric acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Procedure: Filter both mobile phases through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath or use an inline degasser.
3. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Emodepside reference standard in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Extraction (from plasma): For plasma samples, a liquid-liquid extraction or protein precipitation step would be necessary, followed by evaporation and reconstitution of the residue in the mobile phase.[12]
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column Temperature | 30 °C |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (or optimized wavelength) |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (re-equilibration) |
Parameter Optimization Summary
The following table summarizes the expected effects of changing key chromatographic parameters on the separation of a hydrophobic compound like Emodepside.
| Parameter Changed | Effect on Retention Time | Effect on Resolution | General Recommendation for Emodepside |
| Increase % Organic Solvent (ACN/MeOH) | Decrease | May decrease | A high percentage is needed; adjust to achieve a retention factor (k) between 2 and 10.[4] |
| Decrease Mobile Phase pH (e.g., from 7 to 3) | Minimal for neutral compounds | May improve peak shape | Use a low pH (2.5-4.0) to suppress silanol activity and ensure consistent analyte behavior.[2][4] |
| Increase Column Temperature | Decrease | Variable; can increase or decrease | Use a controlled temperature (e.g., 30-40°C) for better reproducibility and lower backpressure.[9] |
| Increase Flow Rate | Decrease | Decrease | Optimize for a balance between run time and resolution; 0.8-1.2 mL/min is typical for a 4.6 mm ID column. |
| Change from C18 to C8 Column | Decrease | May decrease | Consider a C8 column if Emodepside is too strongly retained on a C18 column even with high organic content. |
| Use Methanol instead of Acetonitrile | May increase or decrease (solvent selectivity) | Changes selectivity | Screen both solvents during method development, as they offer different selectivities.[2] |
Visual Guides (Diagrams)
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
Experimental Workflow for Emodepside Analysis
Caption: Standard workflow from sample preparation to data reporting.
Logical Diagram: Causes of Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emodepside [sitem.herts.ac.uk]
- 7. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Emodepside standard under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the emodepside (B1671223) standard under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing the solid emodepside standard?
A1: The solid emodepside standard should be stored in a well-closed container, protected from moisture and light. Some crystalline forms of emodepside are non-stoichiometric hydrates, meaning they can lose water upon heating[1]. Solid emodepside has demonstrated moderate hygroscopicity[2]. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How stable is emodepside in solution?
A2: Emodepside in solution is susceptible to degradation under several conditions. It undergoes significant degradation in basic (alkaline) conditions.[2] Degradation is less pronounced under acidic and neutral conditions.[2] Furthermore, solutions of emodepside are prone to degradation upon exposure to oxidative conditions and UV light.[2] It is relatively stable to thermal stress in solution.[2]
Q3: What are the main degradation pathways for emodepside?
A3: Based on forced degradation studies, the primary degradation pathways for emodepside include hydrolysis (especially under basic conditions), oxidation, and photolysis (degradation upon exposure to light)[2].
Q4: Can I store emodepside solutions for later use?
A4: Due to its susceptibility to degradation in solution, it is highly recommended to prepare emodepside solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be protected from light and stored at 2-8°C. The stability in a specific solvent should be verified by the user.
Q5: What impact does humidity have on the solid emodepside standard?
A5: Solid emodepside has been shown to be moderately hygroscopic.[2] This means it can absorb moisture from the atmosphere, which could potentially affect its stability and weighing accuracy. It is crucial to store the solid standard in a desiccator or a tightly sealed container in a low-humidity environment. Some solid forms of emodepside can exist as hydrates.[1]
Stability Data Summary
The following tables summarize the known stability characteristics of emodepside under various stress conditions. Note that specific quantitative degradation rates are not widely published; this information is based on qualitative descriptions from technical documents.
Table 1: Stability of Solid Emodepside Standard
| Condition | Observation | Recommendation |
| Temperature | Relatively stable under thermal stress.[2] | Store at recommended temperature (e.g., 2-8°C). Avoid excessive heat. |
| Humidity | Moderately hygroscopic.[2] Some crystal forms are hydrates.[1] | Store in a desiccator or tightly sealed container in a low-humidity environment. |
| Light | Photodegradation can occur. | Store in an amber vial or otherwise protected from light. |
Table 2: Stability of Emodepside in Solution
| Condition | Observation | Recommendation |
| pH (Basic) | Dramatic degradation observed.[2] | Avoid basic conditions. If necessary, use for the shortest time possible and at low temperatures. |
| pH (Acidic/Neutral) | Less extensive degradation compared to basic conditions.[2] | Prefer neutral to slightly acidic conditions for better stability. |
| Oxidation | Susceptible to degradation.[2] | Use degassed solvents and avoid contact with oxidizing agents. |
| UV Light | Susceptible to degradation.[2] | Protect solutions from light by using amber vials or covering with aluminum foil. |
| Thermal Stress | Relatively stable.[2] | While relatively stable, it is still good practice to avoid prolonged exposure to high temperatures. |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of emodepside, particularly by High-Performance Liquid Chromatography (HPLC).
Problem 1: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation of the emodepside standard.
-
Troubleshooting Steps:
-
Prepare a fresh solution of the emodepside standard and re-inject.
-
Review the storage conditions of your solid standard and solutions. Were they protected from light, moisture, and incompatible pH conditions?
-
Consider performing a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.
-
-
-
Possible Cause 2: Contamination of the mobile phase or solvent.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and sample diluent.
-
Ensure all solvents are of high purity and filtered.
-
-
Problem 2: Drifting baseline or poor peak shape.
-
Possible Cause 1: Column equilibration.
-
Troubleshooting Steps:
-
Ensure the column is adequately equilibrated with the mobile phase before injection.
-
-
-
Possible Cause 2: Column contamination or degradation.
-
Troubleshooting Steps:
-
Wash the column with a strong solvent (e.g., isopropanol (B130326) or a suitable solvent recommended by the column manufacturer).
-
If the problem persists, the column may need to be replaced.
-
-
Problem 3: Inconsistent peak areas or retention times.
-
Possible Cause 1: Instability of the sample solution.
-
Troubleshooting Steps:
-
Analyze samples immediately after preparation.
-
If using an autosampler, ensure the sample compartment is temperature-controlled.
-
-
-
Possible Cause 2: HPLC system issues.
-
Troubleshooting Steps:
-
Check for leaks in the system.
-
Ensure the pump is delivering a consistent flow rate.
-
Verify the injector precision.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Emodepside
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of emodepside under various stress conditions.
Caption: Workflow for a forced degradation study of emodepside.
Methodology:
-
Sample Preparation: Prepare a stock solution of emodepside in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 mins, 1, 2 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid standard and a solution to elevated temperatures (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid standard and a solution to a calibrated light source (UV and visible) for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acid and base hydrolysis, neutralize the sample before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method
Disclaimer: A specific, validated stability-indicating HPLC method for emodepside standard is not publicly available. The following is a representative method based on common practices for similar molecules and should be validated by the user.
Caption: Key parameters of a representative HPLC method for emodepside analysis.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for molecules of this type.
-
Mobile Phase: A gradient elution is often necessary to separate the main peak from potential impurities and degradation products.
-
Mobile Phase A: Water with 0.1% formic acid (for pH control and improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where emodepside has significant absorbance (e.g., around 220 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Diluent: A mixture similar to the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
Method Validation: This method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common analytical issues with emodepside.
References
Common sources of variability in Emodepside bioassays.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in Emodepside (B1671223) bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during Emodepside bioassays, offering potential causes and solutions.
1. Issue: High Well-to-Well Variability in Motility Assays
-
Question: We are observing significant differences in nematode motility across replicate wells, even in our control group. What could be the cause, and how can we fix it?
-
Answer: High well-to-well variability can stem from several factors. Uneven distribution of nematodes in the wells is a common culprit. Ensure your nematode suspension is homogenous before and during plating. Gentle mixing of the stock suspension between aliquots can help. Temperature fluctuations across the microplate can also affect motility; ensure uniform incubation.[1] Finally, subjective scoring of motility can introduce variability. Implementing a standardized scoring system with clear criteria or using an automated motility tracker (B12436777) can improve consistency.[2][3][4]
2. Issue: Inconsistent Dose-Response Curves
-
Question: Our dose-response curves for Emodepside are not consistent between experiments. Why is this happening, and what can we do to improve reproducibility?
-
Answer: Inconsistent dose-response curves can be attributed to several sources of variability. The age and developmental stage of the nematodes can significantly impact their susceptibility to Emodepside.[5][6] It is crucial to use a synchronized population of nematodes for each assay. Variations in the preparation of Emodepside stock solutions and serial dilutions are also a common source of error. Ensure accurate and consistent preparation of your drug concentrations. The genetic background of the nematode strain can also influence the response to Emodepside.[7][8] Using the same well-characterized strain across all experiments is recommended.
3. Issue: Unexpectedly High or Low IC50/EC50 Values
-
Question: The IC50/EC50 values from our recent Emodepside assays are significantly different from previously published data. What could be the reason for this discrepancy?
-
Answer: Discrepancies in IC50/EC50 values can arise from differences in experimental protocols. Factors such as the incubation time, composition of the assay medium, and the specific endpoint measured (e.g., motility score, pharyngeal pumping rate) can all influence the outcome.[9] For instance, a longer incubation time may lead to a lower IC50. Furthermore, different parasite species and even different life stages of the same species can exhibit varying sensitivities to Emodepside.[5][6][10][11] It is essential to carefully compare your methodology with published protocols to identify any potential differences.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing Emodepside bioassays.
1. What are the most common bioassays used to evaluate Emodepside efficacy?
The two most common in vitro bioassays for Emodepside are motility assays and pharyngeal pumping assays. Motility assays assess the effect of the drug on the worms' movement, typically by visual scoring or automated tracking.[2][3][4] Pharyngeal pumping assays measure the rate at which the nematode's pharynx contracts, which is a crucial feeding behavior.[1][12][13][14][15]
2. How does the mechanism of action of Emodepside relate to the bioassays used?
Emodepside primarily targets the SLO-1 potassium channel and latrophilin receptors in nematodes.[16] Activation of these targets leads to an influx of potassium ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the worm's muscles, including the pharyngeal and body wall muscles.[16] Motility and pharyngeal pumping assays directly measure the physiological consequences of this neuromuscular inhibition.
3. What are the key sources of biological variability in Emodepside bioassays?
Biological variability is inherent in any bioassay. For Emodepside, key sources include:
-
Nematode Species and Strain: Different species and even different genetic strains of the same species can have varying sensitivities to Emodepside.[7][8]
-
Life Stage: The larval, adult, and egg stages of a nematode can exhibit different levels of susceptibility.[5][6][10][11]
-
Host Animal Factors (for in vivo studies): The breed, age, and physiological state of the host animal can influence drug metabolism and bioavailability.[17]
4. What are the critical experimental parameters that need to be controlled?
To ensure the reproducibility of your Emodepside bioassays, it is crucial to standardize the following parameters:
-
Temperature and Incubation Time: Maintain a consistent temperature and incubation period across all experiments.[1]
-
Media Composition: Use a consistent and well-defined culture medium.[9]
-
Nematode Density: The number of nematodes per well should be consistent.
-
Solvent Concentration: If using a solvent like DMSO to dissolve Emodepside, ensure the final concentration is consistent across all wells and does not affect the nematodes.
Quantitative Data Summary
The following tables summarize reported IC50 and EC50 values for Emodepside against various nematode species and life stages. These values highlight the inherent variability in drug susceptibility.
Table 1: In Vitro IC50/EC50 Values of Emodepside for Nematode Motility
| Nematode Species | Life Stage | IC50/EC50 | Reference |
| Brugia malayi | Adult Female | 720 ± 12 nM (EC50) | [18] |
| Brugia malayi | Adult Male | 294 ± 11 nM (EC50) | [18] |
| Trichuris muris | Larval & Adult | < 4 µM (IC50) | [10] |
| Ancylostoma ceylanicum | Larval & Adult | < 4 µM (IC50) | [10] |
| Necator americanus | Larval & Adult | < 4 µM (IC50) | [10] |
| Heligmosomoides polygyrus | Larval & Adult | < 4 µM (IC50) | [10] |
| Strongyloides ratti | Larval & Adult | < 4 µM (IC50) | [10] |
| Schistosoma mansoni | Schistosomula | < 8 µM (IC50) | [10] |
| Schistosoma mansoni | Adult | 30–50 µM (IC50) | [10] |
| Schistosoma haematobium | Adult | 30–50 µM (IC50) | [10] |
Table 2: In Vivo ED50 Values of Emodepside
| Nematode Species | Host | ED50 | Reference |
| Trichuris muris | Mice | 1.2 mg/kg | [10] |
Experimental Protocols
1. General Motility Assay Protocol
This protocol provides a general framework for conducting an in vitro motility assay. Specific parameters may need to be optimized for different nematode species.
-
Nematode Preparation: Culture and synchronize nematodes to the desired life stage.
-
Assay Plate Preparation: Add the appropriate culture medium to each well of a multi-well plate.
-
Emodepside Preparation: Prepare a stock solution of Emodepside in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.
-
Drug Addition: Add the Emodepside dilutions to the assay wells. Include a solvent control group.
-
Nematode Addition: Add a standardized number of nematodes to each well.
-
Incubation: Incubate the plates at a controlled temperature for a defined period (e.g., 24, 48, or 72 hours).[2]
-
Motility Scoring: Assess nematode motility visually using a microscope and a predefined scoring scale (e.g., 0 = no movement, 3 = vigorous movement) or using an automated tracking system.[2]
-
Data Analysis: Calculate the percentage inhibition of motility for each concentration and determine the IC50/EC50 value.
2. C. elegans Pharyngeal Pumping Assay Protocol
This protocol outlines the steps for measuring the effect of Emodepside on the pharyngeal pumping rate of Caenorhabditis elegans.
-
Worm Preparation: Synchronize C. elegans to the young adult stage.
-
Assay Plate Preparation: Prepare NGM (Nematode Growth Medium) plates seeded with a lawn of E. coli OP50.
-
Emodepside Treatment: Overlay the bacterial lawn with the desired concentrations of Emodepside. Include a control plate with no drug.
-
Worm Transfer: Transfer a set number of young adult worms to each assay plate.
-
Incubation: Incubate the plates at 20°C for a specified duration.
-
Pumping Rate Measurement: Place an individual worm under a stereomicroscope and count the number of pharyngeal bulb contractions over a set period (e.g., 30 seconds).[1][12][14][15]
-
Data Analysis: Calculate the average pumping rate for each treatment group and compare it to the control group to determine the percentage inhibition.
Visualizations
Caption: Emodepside's dual mechanism of action targeting both the latrophilin receptor and the SLO-1 potassium channel, leading to flaccid paralysis in nematodes.
Caption: A generalized workflow for conducting an in vitro motility assay to evaluate Emodepside efficacy.
Caption: Key sources of variability in Emodepside bioassays categorized into biological, experimental, and human factors.
References
- 1. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vitro susceptibility of various filarial nematodes to emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Screening Methods for Assessing Motility and Hatching in Plant- Parasitic Nematodes. - Phylumtech [phylumtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the cyclic depsipeptide emodepside (BAY 44-4400) against larval and adult stages of nematodes in rodents and the influence on worm survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ctegd.uga.edu [ctegd.uga.edu]
- 10. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Pharyngeal Pumping Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Managing anthelmintic resistance-Variability in the dose of drug reaching the target worms influences selection for resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Emodepside Analytical Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to minimize the degradation of Emodepside in analytical samples. Adhering to these guidelines will enhance the accuracy, reproducibility, and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Emodepside and why is its stability a concern in analytical samples?
A1: Emodepside is a semi-synthetic cyclooctadepsipeptide anthelmintic used in veterinary medicine and is under investigation for human use.[1][2] It is derived from the fungal metabolite PF1022A.[3] Like many complex macrocyclic molecules, its structure, which includes multiple ester and amide bonds and eight chiral centers, is susceptible to chemical degradation.[4][5] Factors such as improper pH, temperature, light exposure, or solvent choice can lead to hydrolysis, epimerization, or other reactions, resulting in a loss of the parent compound and the appearance of degradation products. This compromises the accuracy of quantification in pharmacokinetic, stability, and quality control studies.
Q2: What are the primary factors that can cause Emodepside degradation?
A2: While specific public data on degradation pathways is limited, based on its chemical structure (a depsipeptide) and general chemical principles, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
pH: Non-neutral pH can catalyze the hydrolysis of ester and amide linkages within the macrocyclic structure.
-
Moisture: Emodepside can exist in hydrated crystalline forms, suggesting that moisture can be absorbed and may facilitate degradation, particularly hydrolysis.[6] Product literature recommends storing in the original package to protect from moisture.[7]
-
Matrix Components: Enzymes (e.g., esterases, proteases) present in biological samples like plasma or tissue homogenates can potentially metabolize or degrade Emodepside.
Q3: What are the recommended storage conditions for Emodepside samples and standards?
A3: Proper storage is critical for maintaining sample integrity. Recommendations vary based on the sample type.
| Sample/Material Type | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) Standard | -20°C | Up to 3 years | Keep tightly sealed in a desiccated environment.[8][9] |
| 4°C | Up to 2 years | For shorter-term storage.[9] | |
| Stock Solutions (in Solvent) | -80°C | Up to 2 years | Use amber vials to protect from light.[9] |
| -20°C | Up to 1 year | Ensure solvent is high purity and anhydrous if possible.[9] | |
| Processed Biological Samples | -80°C | Long-term | Recommended for plasma samples post-protein precipitation until analysis.[10] |
| Working Solutions | 2-8°C (Refrigerated) | < 24 hours | It is highly recommended to prepare fresh daily.[11] |
| Formulated Product | Room Temperature | Per manufacturer | Protect from freezing and moisture.[7][12] |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Emodepside.
Issue 1: Low or inconsistent recovery of Emodepside.
This is one of the most common signs of analyte degradation. Use the following decision tree to troubleshoot the problem.
Caption: Troubleshooting decision tree for low Emodepside recovery.
Issue 2: Appearance of unknown peaks in the chromatogram, especially in older samples.
-
Possible Cause: These are likely degradation products. Degradation can alter the retention time of the analyte.
-
Troubleshooting Steps:
-
Perform Stress Testing: Intentionally degrade a sample of Emodepside (e.g., by heating, adding acid/base, or exposing to UV light) and analyze it. Compare the chromatograms to see if the unknown peaks in your experimental samples match the peaks generated during stress testing. This helps confirm they are degradants.
-
Use a Stability-Indicating Method: Ensure your analytical method can separate the main Emodepside peak from all potential degradation products and impurities. Gradient HPLC methods are typically required for this.[13]
-
LC-MS/MS Analysis: If possible, use mass spectrometry to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 18 amu could suggest a hydrolysis event).
-
Experimental Protocols & Workflows
Protocol: General Stability Evaluation of Emodepside in a Biological Matrix (e.g., Plasma)
This protocol outlines a procedure to assess the short-term and freeze-thaw stability of Emodepside.
-
Objective: To determine the stability of Emodepside in a specific biological matrix under typical laboratory handling and storage conditions.
-
Materials:
-
Emodepside certified standard.
-
Control matrix (e.g., blank human plasma).
-
High-purity solvents (Acetonitrile, Methanol, Water).
-
pH buffers.
-
Validated LC-MS/MS analytical method.[14]
-
-
Procedure:
-
Prepare QC Samples: Spike the control matrix with Emodepside at low, medium, and high concentrations relevant to your expected sample concentrations.
-
Establish Baseline (T=0): Immediately process a set of QC samples (n=3 for each concentration) and analyze them. The mean concentration from this set will serve as the 100% reference value.
-
Bench-Top Stability:
-
Leave another set of QC samples at room temperature (e.g., 20-25°C) on the lab bench.
-
Analyze them after 2, 4, 8, and 24 hours.
-
-
Freeze-Thaw Stability:
-
Store a set of QC samples at -80°C for 24 hours.
-
Thaw them completely at room temperature.
-
Analyze one subset. Refreeze the remaining samples at -80°C for another 24 hours.
-
Repeat this cycle 3-5 times, analyzing a subset after each thaw.
-
-
Long-Term Stability:
-
Store multiple sets of QC samples at both -20°C and -80°C.
-
Analyze a set after 1, 3, 6, and 12 months.
-
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Express the stability as a percentage of the baseline (T=0) concentration.
-
Acceptance Criteria: Emodepside is typically considered stable if the mean concentration is within ±15% of the baseline value.
-
Recommended Workflow for Emodepside Sample Handling
To ensure minimal degradation from collection to analysis, follow this optimized workflow.
Caption: Optimal workflow for handling Emodepside analytical samples.
References
- 1. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 2. Emodepside | DNDi [dndi.org]
- 3. Emodepside - Wikipedia [en.wikipedia.org]
- 4. Emodepside [sitem.herts.ac.uk]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. The study of different solid forms of Emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EmodepsidePraziquantel | VCA Animal Hospitals [vcahospitals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Emodepside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Emodepside. The information is tailored for researchers, scientists, and drug development professionals to assist in method development, validation, and routine sample analysis using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of Emodepside?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Emodepside from plasma or other biological matrices, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This can lead to inaccurate quantification, poor reproducibility, and a higher limit of quantification. The primary causes of matrix effects in plasma are phospholipids (B1166683), salts, and endogenous metabolites that interfere with the ionization of Emodepside in the mass spectrometer source.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my Emodepside assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of Emodepside spiked into an extracted blank matrix (e.g., plasma from which the analyte has been removed) with the peak area of Emodepside in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.[2]
Q3: What is the best internal standard (IS) to use for Emodepside analysis to compensate for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[1] For Emodepside, a deuterated version such as Emodepside-D16 has been successfully used.[1] A SIL-IS has nearly identical physicochemical properties to Emodepside, meaning it will co-elute and experience similar ionization suppression or enhancement, thus providing effective normalization and improving the accuracy and precision of the assay.
Q4: What are the primary sample preparation techniques to mitigate matrix effects for Emodepside?
A4: The three main techniques to reduce matrix effects by removing interfering components from the plasma sample before LC-MS/MS analysis are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[3]
-
Liquid-Liquid Extraction (LLE): A technique that separates Emodepside from the aqueous plasma into an immiscible organic solvent based on its hydrophobicity.[4]
-
Solid-Phase Extraction (SPE): A more selective method where Emodepside is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[4]
The choice of technique depends on the required cleanliness of the extract, throughput needs, and the complexity of the matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate Emodepside from interferences.- Employ a more effective sample preparation method (e.g., switch from PPT to SPE).- Ensure the injection solvent is compatible with the mobile phase. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects across different samples or batches. | - Use a stable isotope-labeled internal standard (e.g., Emodepside-D16).- Evaluate matrix effects across multiple lots of the biological matrix during validation.- Standardize the sample preparation procedure to ensure consistency. |
| Low Analyte Recovery | Inefficient extraction of Emodepside from the plasma matrix. | - Optimize the pH of the sample or extraction solvent for LLE.- Select a more appropriate sorbent and optimize wash/elution solvents for SPE.- For PPT, ensure the correct solvent-to-plasma ratio and adequate vortexing. |
| Signal Suppression (Low Sensitivity) | Significant presence of co-eluting phospholipids or other matrix components. | - Incorporate a phospholipid removal step in the sample preparation.- Optimize chromatography to elute Emodepside in a "cleaner" region of the chromatogram.- Consider a more selective sample preparation technique like SPE. |
| Signal Enhancement (Inaccurate High Quantification) | Co-eluting compounds are enhancing the ionization of Emodepside. | - Improve chromatographic separation to resolve the enhancing components from the analyte.- Utilize a SIL internal standard to compensate for the enhancement effect. |
Quantitative Data Summary
The following table presents typical recovery and matrix effect data for a compound structurally and physicochemically similar to Emodepside (Milbemycin Oxime, another macrocyclic lactone) using a protein precipitation method with acetonitrile in cat plasma. This data can serve as a reference for what to expect during the validation of an Emodepside bioanalytical method.
| Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) | IS-Normalized Matrix Effect (%) | RSD (%) |
| 7.5 (Low QC) | 96.91 | 5.2 | 80.28 | 6.8 | 102.87 | 4.5 |
| 30 (Medium QC) | 100.62 | 4.8 | 91.03 | 5.5 | 105.31 | 3.9 |
| 200 (High QC) | 98.55 | 6.1 | 85.67 | 7.2 | 104.12 | 5.1 |
Data adapted from a study on Milbemycin Oxime, a compound structurally similar to Emodepside, in cat plasma using a protein precipitation method.[3]
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an organic solvent.
Methodology:
-
To 100 µL of plasma sample in a glass tube, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is effective at removing phospholipids and other interfering substances.
Methodology:
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.
-
Load the sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water, add the internal standard, and load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute Emodepside and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Emodepside bioanalysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Gradient Elution for Emodepside and its Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of gradient elution in the analysis of Emodepside and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying Emodepside in biological matrices?
A1: The most common and robust method for the quantification of Emodepside in biological matrices, such as plasma, is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples.
Q2: What type of HPLC column is typically used for the separation of Emodepside and its metabolites?
A2: A reversed-phase C18 column is a standard choice for the chromatographic separation of Emodepside.[1] A specific example is the Alltima C18, 5 μm, 150 mm x 2.1 mm column, which has been used in validated assays.[1] The C18 stationary phase provides the necessary hydrophobicity to retain Emodepside and allow for its separation from more polar metabolites.
Q3: What is a suitable lower limit of quantitation (LLOQ) for Emodepside in plasma?
A3: A validated HPLC-MS/MS assay has demonstrated a lower limit of quantitation (LLOQ) of 1 ng/mL for Emodepside in human plasma.[1] Achieving a low LLOQ is critical for pharmacokinetic studies, especially for accurately determining the terminal elimination phase of the drug.
Q4: What internal standard is recommended for the quantitative analysis of Emodepside?
A4: A deuterated form of the analyte is an ideal internal standard as it behaves chromatographically similarly to the parent compound. For Emodepside analysis, deuterated Emodepside (e.g., Emodepside-d10) is a suitable internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of gradient elution for Emodepside and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Mobile Phase pH: Emodepside has basic nitrogen atoms that can interact with residual silanols on the column packing, leading to peak tailing. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Contamination: Buildup of matrix components from biological samples. | 1. Optimize Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol (B1196071) groups and improve peak symmetry. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 3. Implement a Column Wash Step: Include a high-organic wash at the end of the gradient to elute strongly retained compounds. Regularly flush the column with a strong solvent. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections. 2. Pump Performance Issues: Fluctuations in the HPLC pump's flow rate or solvent proportioning. 3. Mobile Phase Instability: Evaporation of the organic solvent or changes in pH over time. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase composition before each injection. A minimum of 5-10 column volumes is a good starting point. 2. System Maintenance: Perform regular maintenance on the HPLC pump, including seal replacement and calibration. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Ionization in Mass Spectrometer: Incorrect source parameters (e.g., temperature, gas flows, voltage). 2. Ion Suppression: Co-eluting matrix components interfering with the ionization of Emodepside and its metabolites. 3. Inefficient Sample Preparation: Poor recovery of the analytes during extraction from the biological matrix. | 1. Optimize MS Parameters: Systematically optimize the ion source parameters for Emodepside and its metabolites using a tuning solution. 2. Improve Chromatographic Separation: Adjust the gradient to separate the analytes from the majority of the matrix components. Consider a more rigorous sample clean-up procedure. 3. Optimize Sample Preparation: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize analyte recovery. |
| Ghost Peaks | 1. Carryover from Previous Injection: Adsorption of the analyte onto parts of the injection system. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | 1. Optimize Needle Wash: Use a strong solvent in the autosampler wash solution. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective. 2. Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and flush the system thoroughly. |
Experimental Protocols
Sample Preparation from Plasma (Protein Precipitation)
This protocol outlines a general procedure for the extraction of Emodepside and its metabolites from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Emodepside-d10 in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted samples and inject them into the HPLC-MS/MS system.
Representative HPLC Gradient Program
While the exact gradient program should be optimized for your specific instrument and column, the following table provides a starting point for method development. This is a hypothetical gradient and should be adapted based on experimental results.
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
Visualizations
Caption: A typical experimental workflow for the analysis of Emodepside in plasma.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Best practices for handling and weighing Emodepside analytical standard.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper handling and weighing of the Emodepside analytical standard.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with the Emodepside analytical standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting weight readings on the analytical balance. | 1. Static Electricity: Powders can become electrostatically charged, leading to repulsion or attraction with the weighing vessel and balance components.[1][2][3][4] 2. Hygroscopicity: The compound may be absorbing moisture from the atmosphere, causing the weight to increase over time.[5][6][7] 3. Environmental Factors: Air drafts, vibrations, or temperature fluctuations in the laboratory can affect balance stability. | 1. Mitigate Static: Use an anti-static gun or ionizer on the weighing vessel and spatula before and during weighing. Employ anti-static weigh boats. Ensure the laboratory's relative humidity is between 40-60%.[1][2] 2. Control Moisture: Work quickly when handling the standard outside of a desiccator. If hygroscopicity is suspected, handle the standard in a glove box with controlled low humidity. Store the standard in a desiccator both before and after weighing.[6][8] 3. Optimize Environment: Use a draft shield on the analytical balance. Place the balance on a stable, vibration-free surface away from doors, windows, and air vents. Allow the standard to equilibrate to room temperature before weighing. |
| Difficulty in achieving complete dissolution of the standard. | 1. Inappropriate Solvent: Emodepside has specific solubility characteristics. 2. Insufficient Mixing: The standard may not be fully dispersed in the solvent. | 1. Select Correct Solvent: Emodepside is soluble in DMSO.[9] For aqueous solutions, a co-solvent system is often required. 2. Aid Dissolution: Use sonication or gentle warming to facilitate the dissolution of Emodepside in the chosen solvent.[9] |
| Precipitation of the standard in a prepared stock solution. | 1. Solvent Saturation: The concentration of Emodepside may exceed its solubility limit in the chosen solvent system. 2. Temperature Changes: A decrease in temperature can reduce the solubility of the compound. | 1. Review Concentration: Ensure the prepared concentration is within the known solubility limits for the solvent. 2. Re-dissolve and Store Properly: Gently warm and sonicate the solution to redissolve the precipitate. Store the stock solution at the recommended temperature to maintain solubility. |
| Visible degradation or discoloration of the analytical standard. | 1. Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to degradation. 2. Contamination: Introduction of impurities during handling. | 1. Adhere to Storage Conditions: Store the solid standard at -20°C in a tightly sealed container, protected from light.[9] 2. Use Clean Handling Techniques: Always use clean spatulas and weighing vessels. Avoid introducing any contaminants into the primary container of the standard. |
Frequently Asked Questions (FAQs)
1. What is the proper personal protective equipment (PPE) when handling the Emodepside analytical standard?
Given that Emodepside is a potent pharmaceutical compound and can be harmful if swallowed or inhaled, it is crucial to use appropriate PPE. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. When weighing the powder outside of a contained system, a dust mask or a respirator may be necessary to prevent inhalation.
2. How should the Emodepside analytical standard be stored?
The solid Emodepside analytical standard should be stored at -20°C for long-term stability.[9] It should be kept in a tightly sealed, light-resistant container to protect it from moisture and degradation.
3. Is Emodepside hygroscopic?
While there is no definitive statement in the provided search results confirming the hygroscopicity of Emodepside, it is a best practice to treat all powdered pharmaceutical standards as potentially hygroscopic.[5][6][7] This means taking precautions to minimize exposure to atmospheric moisture during handling and weighing.
4. How can I minimize static electricity when weighing Emodepside?
Static electricity is a common issue when handling powders. To minimize its effects:
-
Use an ionizer to neutralize static charges on your weighing equipment and the sample.[1][3]
-
Employ anti-static weighing dishes.[2]
-
Maintain a relative humidity of 40-60% in the weighing area.[2]
-
Wipe weighing vessels with an anti-static cloth.
5. What is the recommended procedure for cleaning up a spill of Emodepside powder?
In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material. Wearing appropriate PPE, carefully collect the material into a sealed container for proper disposal. Clean the area with a suitable solvent, such as ethanol, followed by soap and water.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 1119.39 g/mol | [9][10] |
| Appearance | White to pale yellow powder | [11] |
| Storage (Solid) | -20°C (long-term) | [9] |
| Storage (in DMSO) | -20°C or -80°C | [9] |
| Solubility (in DMSO) | Soluble | [9] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of Emodepside in DMSO
Materials:
-
Emodepside analytical standard
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Appropriate glass vial with a screw cap
-
Spatula
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the Emodepside analytical standard to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of Emodepside (e.g., 10 mg) into the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mg/mL. For 10 mg of Emodepside, this would be 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant vials.
Visualizations
Caption: Workflow for preparing an Emodepside analytical standard solution.
References
- 1. scalepeople.com [scalepeople.com]
- 2. mt.com [mt.com]
- 3. Using an Ionizer to Reduce Static Electricity during Weighing [adamequipment.com]
- 4. Effects of Static Electricity on Analytical Weighing [sartorius.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. researchgate.net [researchgate.net]
- 8. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline [pharmaguideline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Emodepside | C60H90N6O14 | CID 6918632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Emodepside [sitem.herts.ac.uk]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Emodepside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Emodepside (B1671223), an anthelmintic drug. We will explore a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a proposed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, offering insights into their respective validation parameters and experimental protocols.
Comparative Analysis of HPLC Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-MS/MS offers high sensitivity and specificity, making it ideal for pharmacokinetic studies in biological matrices, HPLC-UV is a robust and more accessible alternative for routine quality control in pharmaceutical formulations.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC-MS/MS Method | Proposed RP-HPLC-UV Method |
| Column | Alltima C18, 5 µm, 150 mm x 2.1 mm[1] | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with aqueous and organic phases (specifics proprietary) | Isocratic or gradient elution with Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)[2] |
| Flow Rate | Typically 0.2-0.4 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Detector | Tandem Mass Spectrometer (e.g., Applied Biosystems API4000)[1] | UV/Vis Detector (e.g., Diode Array Detector) |
| Detection Wavelength | Not Applicable | To be determined (likely around 210 nm) |
| Internal Standard | Deuterated Emodepside-D16[1] | To be selected (e.g., a structurally similar compound) |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-MS/MS Method (in Plasma) | Proposed RP-HPLC-UV Method (Acceptance Criteria per ICH Guidelines) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 85-115% | 98-102% |
| Precision (% RSD) | < 15% | ≤ 2% |
| Limit of Detection (LOD) | Not reported, but lower than LLOQ | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | Signal-to-Noise ratio of 10:1 |
| Specificity | High (based on mass-to-charge ratio) | Peak purity and no interference from excipients |
| Robustness | Variations in mobile phase, flow rate, column temperature show no significant impact | Insignificant changes in results with small variations in method parameters |
Experimental Protocols
Protocol 1: Validated HPLC-MS/MS Method for Emodepside in Plasma
This method is suitable for determining Emodepside concentrations in biological matrices for pharmacokinetic studies.
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction. The internal standard (Deuterated Emodepside-D16) is added at the beginning of the extraction process.
-
Chromatographic System: An HPLC system coupled with a tandem mass spectrometer is used.
-
Column: Alltima C18, 5 µm, 150 mm x 2.1 mm.[1]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Maintained at a low flow rate suitable for the MS interface, typically 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Quantification: A calibration curve is generated by plotting the peak area ratio of Emodepside to the internal standard against the concentration of the calibration standards. The concentration of Emodepside in the samples is then determined from this curve. The lower limit of quantification for this method has been established at 1 ng/mL.[1]
Protocol 2: Proposed RP-HPLC-UV Method for Emodepside in Pharmaceutical Formulations
This proposed method provides a robust approach for the routine quality control of Emodepside in pharmaceutical dosage forms.
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Emodepside reference standard is prepared in a suitable solvent (e.g., acetonitrile or methanol) and further diluted to create a series of calibration standards.
-
Sample Solution: A representative sample of the pharmaceutical formulation is accurately weighed and dissolved in the same solvent as the standard to achieve a target concentration within the calibration range. The solution is filtered through a 0.45 µm filter before injection.
-
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with an acid modifier like 0.1% trifluoroacetic acid to improve peak shape.[2]
-
Flow Rate: A typical flow rate of 1.0 mL/min is suggested.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for Emodepside (a UV scan would be performed to determine the optimal wavelength, likely around 210 nm).
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for Emodepside quantification.
References
- 1. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Emodepside vs. Ivermectin Against Hookworms: A Guide for Researchers
Hookworm infections, caused primarily by the nematode species Ancylostoma duodenale and Necator americanus, represent a significant global health burden, contributing to iron-deficiency anemia and malnutrition. The rise of anthelmintic resistance to standard therapies necessitates the investigation and development of novel drugs with different mechanisms of action. This guide provides a detailed comparison of Emodepside (B1671223), a newer anthelmintic, and Ivermectin, a widely used macrocyclic lactone, in their efficacy against hookworms.
Mechanisms of Action
The distinct modes of action of Emodepside and Ivermectin are crucial for understanding their efficacy profiles and potential to overcome resistance.
Emodepside: Targeting the SLO-1 Potassium Channel
Emodepside is a semi-synthetic cyclooctadepsipeptide with a unique mechanism of action that sets it apart from other anthelmintic classes.[1][2] Its primary target is the SLO-1 potassium channel, a large-conductance calcium- and voltage-activated channel found in the nerve and muscle cells of nematodes.[3][4][5]
The binding of Emodepside to the SLO-1 channel forces it into an open state, leading to an efflux of potassium ions (K+).[2][5] This results in hyperpolarization of the cell membrane, which inhibits neurotransmission and muscle contraction. The ultimate effect is a flaccid paralysis of the worm, particularly affecting the pharynx (preventing feeding) and body wall muscles (inhibiting locomotion), leading to starvation and death.[2][3] Emodepside also interacts with a presynaptic latrophilin receptor (LAT-1), which contributes to its effects on pharyngeal pumping.[3][6]
Ivermectin: Targeting Glutamate-Gated Chloride Channels
Ivermectin, a member of the avermectin (B7782182) family, acts on a different set of ion channels.[7] Its primary target in nematodes is the glutamate-gated chloride channel (GluCl), which is found in invertebrate nerve and muscle cells.[7][8][9][10][11]
Ivermectin binds selectively to GluCls, locking them in an open state.[7][12] This action increases the cell membrane's permeability to chloride ions (Cl-), causing an influx of these negatively charged ions. The influx leads to hyperpolarization of the nerve or muscle cell, which inhibits signaling and leads to paralysis and death of the parasite.[7][10][11] Mammals are largely unaffected because their GluCls are confined to the central nervous system, protected by the blood-brain barrier which Ivermectin does not efficiently cross at therapeutic doses.[7][8][10]
Comparative Efficacy from Clinical and Pre-clinical Data
Direct head-to-head comparisons of Emodepside and Ivermectin for hookworm are emerging, particularly as Emodepside progresses through human clinical trials. The available data from veterinary and human studies highlight the high efficacy of both compounds, with Emodepside showing particular promise against multi-drug resistant strains.
Table 1: Efficacy Data from Human Clinical Trials
| Drug | Hookworm Species | Host | Dosage | Efficacy Metric | Result | Citation |
| Emodepside | Necator americanus / Ancylostoma duodenale | Human | 30 mg (single dose) | Cure Rate (CR) | 96.6% | [13] |
| Emodepside | Hookworm | Human | 30 mg (single dose) | Cure Rate (CR) | 95% | [14] |
| Albendazole (B1665689) (Control) | Necator americanus / Ancylostoma duodenale | Human | 400 mg (single dose) | Cure Rate (CR) | 81.2% | [13] |
| Albendazole (Control) | Hookworm | Human | 400 mg (single dose) | Cure Rate (CR) | 70% | [14] |
| Ivermectin | Necator americanus | Human | 140-200 µg/kg | Egg Reduction | ~50% | [15] |
Note: Data for Albendazole is included as a common comparator from a trial directly comparing it with Emodepside. Early studies showed Ivermectin to have poor activity against human hookworms, though it is highly effective against canine hookworms.[15]
Table 2: Efficacy Data from Veterinary / In Vitro Studies
| Drug | Hookworm Species | Host/System | Dosage / Concentration | Efficacy Metric | Result | Citation |
| Emodepside | Ancylostoma tubaeforme | Cat | ~3.0 mg/kg (topical) | Worm Burden Reduction | >95% (immature) to 100% (mature) | [16][17] |
| Emodepside | Ancylostoma ceylanicum | Hamster | 2.5 mg/kg (oral) | Cured | 100% | [17] |
| Emodepside | Ancylostoma caninum (Multi-drug resistant) | Dog | N/A | Fecal Egg Count Reduction | >50% more effective than other drug classes | [14][18] |
| Ivermectin | Ancylostoma caninum | Dog | 10 µg/kg (oral) | Worm Burden Reduction | 100% | [15] |
| Ivermectin | Ancylostoma caninum (Drug-susceptible & resistant L3 larvae) | In Vitro | Various | Larval Mortality | High mortality in both isolates | [18] |
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of anthelmintics against hookworms involves standardized pre-clinical and clinical trial methodologies. A typical workflow for a controlled efficacy study in an animal model is outlined below.
Detailed Methodology for a Pre-clinical Trial
-
Animal Model and Acclimatization: Syrian golden hamsters (Mesocricetus auratus) for A. ceylanicum or beagles for A. caninum are commonly used. Animals are sourced, identified, and acclimatized to laboratory conditions for at least 7 days. They are maintained in appropriate housing with controlled temperature, humidity, and light cycles, and provided with standard diet and water ad libitum. A pre-study health check and fecal examination are performed to ensure they are parasite-free.
-
Infection: Infective third-stage larvae (L3) of the hookworm species are cultured from the feces of donor animals. The larvae are quantified and prepared in an inoculation medium. Animals are experimentally infected, typically via oral gavage or subcutaneous injection with a specified number of L3 (e.g., 100-200 L3).
-
Randomization and Treatment: Following a pre-patent period to allow the infection to establish (e.g., 21-28 days post-infection), fecal egg counts are performed to confirm patent infection. Animals are then stratified by body weight and/or fecal egg count and randomly allocated to treatment groups (e.g., Vehicle Control, Ivermectin, Emodepside at various doses). The investigational products are administered via the intended clinical route (e.g., oral gavage, topical application).
-
Outcome Assessment:
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal at pre-treatment and at specified time points post-treatment (e.g., 7-14 days). Eggs per gram of feces (EPG) are determined using a standardized method like the McMaster technique. The percentage reduction in EPG is calculated.
-
Worm Burden Assessment: At the end of the study (e.g., 14-21 days post-treatment), animals are humanely euthanized. The small intestine is harvested, opened longitudinally, and the contents are washed over sieves to collect adult worms. The intestinal mucosa is also examined. The recovered worms are counted to determine the total adult worm burden. Efficacy is calculated as the percentage reduction in the mean worm count of a treated group compared to the control group.
-
-
Data Analysis: Statistical analyses (e.g., ANOVA, t-tests) are used to compare the mean EPG and worm burdens between treatment groups and the control group to determine statistical significance.
Conclusion
Emodepside and Ivermectin are potent anthelmintics that induce paralysis in hookworms through distinct molecular mechanisms. Ivermectin acts on glutamate-gated chloride channels, a long-established target for antiparasitic drugs.[7][9] Emodepside's novel mechanism, targeting the SLO-1 potassium channel, provides a critical advantage, demonstrating high efficacy against hookworm strains that may be resistant to other drug classes.[18][19] Clinical data confirms Emodepside's high cure rates against human hookworm infections, appearing superior to the current standard of care, albendazole.[13][14] While Ivermectin is highly effective against canine hookworm, its efficacy in human hookworm infections has been shown to be limited.[15] The development of Emodepside represents a significant advancement in the fight against hookworm disease, offering a promising new therapeutic option, particularly in the face of growing anthelmintic resistance.
References
- 1. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants | PLOS Pathogens [journals.plos.org]
- 5. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin - Wikipedia [en.wikipedia.org]
- 8. Ivermectin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 9. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 10. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 11. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 13. Efficacy and safety of emodepside compared with albendazole in adolescents and adults with hookworm infection in Pemba Island, Tanzania: a double-blind, superiority, phase 2b, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. annualreviews.org [annualreviews.org]
- 16. Efficacy of a topically administered combination of emodepside and praziquantel against mature and immature Ancylostoma tubaeforme in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential Emodepside Efficacy in Drug-Resistant and Drug-Susceptible Ancylostoma caninum Highlights Variability in Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
Emodepside Demonstrates Superior Efficacy Over Albendazole for the Treatment of Trichuris trichiura Infections
A comprehensive review of recent clinical trial data indicates that emodepside (B1671223), a novel anthelmintic, exhibits significantly higher cure rates and egg reduction rates against the whipworm Trichuris trichiura when compared to the current standard of care, albendazole (B1665689). This finding presents a promising development in the effort to combat soil-transmitted helminthiasis, a major global health concern.
A pivotal phase 2a, dose-ranging, randomized, controlled trial conducted on Pemba Island, Tanzania, provides the most direct and robust comparison of the two compounds.[1][2][3] The study evaluated the efficacy and safety of single oral doses of emodepside (ranging from 5 mg to 30 mg) against a single 400 mg oral dose of albendazole and a placebo in adults infected with T. trichiura.[1][2][3] The results, summarized below, clearly illustrate the superior performance of emodepside.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data from the aforementioned clinical trial, highlighting the cure rates and egg-reduction rates of emodepside and albendazole against Trichuris trichiura.
| Treatment Group | Dose | Cure Rate (%) | Egg-Reduction Rate (%) |
| Emodepside | 5 mg | 83[1] | 99.6[1] |
| Emodepside | 15 mg | 92 (predicted)[1] | 99.9[1] |
| Albendazole | 400 mg | 17[1] | 76[1] |
| Placebo | - | 10[1] | - |
Experimental Protocols
The clinical trial that generated the comparative data was a phase 2a, dose-ranging, randomized, controlled study.[3]
Study Population: The trial enrolled adults aged 18 to 45 years with confirmed T. trichiura infection, identified by the presence of eggs in stool samples.[1][3]
Treatment Administration: Participants were randomly assigned to receive a single oral dose of emodepside (at varying dosages), a single 400 mg oral dose of albendazole, or a placebo.[1][3]
Efficacy Assessment: The primary outcome was the cure rate, defined as the percentage of participants with no T. trichiura eggs detected in their stool 14 to 21 days after treatment.[3] The Kato-Katz thick-smear technique was employed for egg detection and quantification.[3] The egg-reduction rate, representing the percentage decrease in the number of eggs per gram of feces after treatment, was also a key secondary outcome.[1]
Visualization of Experimental Workflow
Caption: Experimental workflow for the comparative clinical trial of emodepside and albendazole.
Mechanisms of Action
The superior efficacy of emodepside can be attributed to its distinct mechanism of action compared to albendazole.
Emodepside: This drug is a semi-synthetic derivative of a fungal metabolite.[4] It exerts its anthelmintic effect by binding to a presynaptic latrophilin receptor in nematodes.[5] This binding event triggers a signaling cascade that ultimately leads to the release of an inhibitory neurotransmitter, resulting in the flaccid paralysis and subsequent death of the worm.[5]
Albendazole: As a member of the benzimidazole (B57391) class of anthelmintics, albendazole's primary mode of action is the inhibition of tubulin polymerization in the intestinal cells of the parasite.[6][7][8] This disruption of microtubule formation impairs essential functions such as glucose uptake, leading to energy depletion and death of the helminth.[6][7][8]
Signaling Pathway Diagrams
Caption: Simplified signaling pathway for Emodepside's mechanism of action.
Caption: Simplified signaling pathway for Albendazole's mechanism of action.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Emodepside for Trichuris trichiura and Hookworm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 5. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Albendazole | এ্যালবেনডাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Emodepside: A Comparative Guide to its Cross-Species Efficacy in Nematode Infections
For Researchers, Scientists, and Drug Development Professionals
Emodepside (B1671223), a semi-synthetic cyclooctadepsipeptide, represents a significant advancement in anthelmintic therapy due to its novel mechanism of action. Its efficacy against a broad spectrum of nematode parasites, including those resistant to conventional drug classes, positions it as a crucial tool in both veterinary and human medicine. This guide provides an objective comparison of Emodepside's performance against other anthelmintics, supported by experimental data, detailed methodologies, and visual representations of its mode of action and evaluation workflows.
Comparative Efficacy of Emodepside
Emodepside has demonstrated high efficacy against a wide range of gastrointestinal and filarial nematodes in various host species. Its performance is particularly notable against multidrug-resistant strains, offering a solution to the growing challenge of anthelmintic resistance.
Human Intestinal Nematode Infections
Recent clinical trials have highlighted Emodepside's potential for treating soil-transmitted helminthiasis in humans, showing superiority over existing treatments.
Table 1: Efficacy of Emodepside vs. Albendazole (B1665689) for Hookworm and Trichuris trichiura Infections in Humans
| Nematode Species | Host | Drug | Dosage | Efficacy (Cure Rate) | Reference |
| Hookworm | Human | Emodepside | 30 mg | 96.6% | [1][2] |
| Albendazole | 400 mg | 81.2% | [1][2] | ||
| Trichuris trichiura | Human | Emodepside | 5 mg | 85% | [3] |
| Albendazole | 400 mg | 17% | [3] | ||
| Trichuris trichiura | Human | Emodepside | 15 mg | 92% (predicted) | [4] |
| Albendazole | 400 mg | - | [4] |
Canine Gastrointestinal Nematode Infections
In veterinary medicine, Emodepside is effective against common canine intestinal worms, including those resistant to multiple other drug classes.
Table 2: Efficacy of Emodepside vs. Other Anthelmintics against Ancylostoma caninum (Hookworm) in Dogs
| Drug | Efficacy (Worm Count Reduction) | Note | Reference |
| Emodepside + Praziquantel | 99.6% | Against a multi-drug resistant strain | [5][6] |
| Pyrantel Pamoate | 23.2% | Against a multi-drug resistant strain | [5][6] |
| Fenbendazole | 26.1% | Against a multi-drug resistant strain | [5][6] |
| Milbemycin Oxime | 8.8% | Against a multi-drug resistant strain | [5][6] |
An in vitro study on Ancylostoma caninum larvae further demonstrated Emodepside's potency, particularly against a multi-drug resistant (BCR) isolate compared to a drug-susceptible (WMD) isolate.[7]
Table 3: In Vitro Efficacy (IC50) of Emodepside against Ancylostoma caninum Larvae
| Isolate | IC50 (µg/mL) | Reference |
| WMD (Wild-type) | 2.81 | [7] |
| BCR (Resistant) | 1.77 | [7] |
Filarial Nematode Infections
Emodepside shows considerable promise for the treatment of filariases, including onchocerciasis (river blindness), an area with a critical need for new macrofilaricidal drugs. It has demonstrated broad-spectrum in vitro activity against various filarial species.[8]
Mechanism of Action: The SLO-1 Potassium Channel
Emodepside's unique mode of action targets the SLO-1 (slowpoke-1) potassium channel, a large-conductance Ca2+-activated potassium channel present in nematode neurons and muscle cells.[3][9] This is distinct from the mechanisms of other major anthelmintic classes, such as benzimidazoles (targeting β-tubulin) and macrocyclic lactones (targeting glutamate-gated chloride channels).
Binding of Emodepside to the SLO-1 channel, potentially via an interaction with the latrophilin-like receptor LAT-1 in some tissues, leads to the channel's opening.[10] This results in an influx of potassium ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharynx and body wall muscles of the nematode. This inhibition of feeding and motility ultimately leads to the parasite's death.
Caption: Emodepside's mechanism of action targeting the SLO-1 potassium channel.
Experimental Protocols
The efficacy of anthelmintics is primarily determined through in vivo and in vitro assays. Below are detailed methodologies for two key experiments.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standardized in vivo method used to assess the efficacy of an anthelmintic by measuring the reduction in the number of nematode eggs per gram (EPG) of feces after treatment.[11]
Objective: To determine the percentage reduction in fecal egg counts in a treated group of animals compared to an untreated control group.
Materials:
-
Infected host animals (e.g., sheep, cattle, dogs) with a pre-treatment mean EPG of at least 150.[12]
-
Anthelmintic drug (e.g., Emodepside) and placebo.
-
Fecal collection bags or containers.
-
Microscope, slides, and counting chambers (e.g., McMaster or Mini-FLOTAC).[13][14]
-
Saturated salt solution (flotation fluid).
-
Weighing scale.
-
Beakers, strainers, and stirring rods.
Procedure:
-
Animal Selection and Allocation: Select a group of naturally or experimentally infected animals. Randomly allocate them to a treatment group and a control group (at least 10-15 animals per group).[12]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Fecal Egg Count (FEC):
-
Weigh a specific amount of feces (e.g., 2-5 grams).
-
Homogenize the feces in a known volume of flotation solution.
-
Strain the mixture to remove large debris.
-
Load a sample of the suspension into a counting chamber.
-
Allow the eggs to float to the surface for a set time.
-
Count the nematode eggs under a microscope and calculate the EPG.
-
-
Treatment: Administer the anthelmintic to the treatment group and a placebo to the control group according to the recommended dosage.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from all animals again. The timing may vary depending on the drug's mode of action.[15]
-
Post-treatment FEC: Perform FEC on the post-treatment samples using the same procedure as in step 3.
-
Calculation of Efficacy: Calculate the Fecal Egg Count Reduction (FECR) using the following formula:
-
FECR (%) = (1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)) x 100
-
Interpretation: An efficacy of >90-95% is generally considered effective. A lower percentage may indicate resistance.
Larval Migration Inhibition Assay (LMIA)
The LMIA is an in vitro assay used to assess the effect of an anthelmintic on the motility and viability of nematode larvae.
Objective: To determine the concentration of an anthelmintic that inhibits the migration of third-stage (L3) larvae through a sieve.
Materials:
-
Third-stage (L3) nematode larvae (e.g., Haemonchus contortus).
-
96-well or 24-well culture plates.
-
Migration plates with sieve supports (e.g., 20-25 µm mesh).[16][17]
-
Anthelmintic drug stock solution and diluents (e.g., DMSO).
-
Culture medium (e.g., phosphate-buffered saline).
-
Incubator.
-
Inverted microscope or plate reader.
Procedure:
-
Larval Preparation: Harvest and clean L3 larvae from fecal cultures.
-
Drug Dilution Series: Prepare a serial dilution of the anthelmintic in the culture medium. Include a drug-free control.
-
Incubation:
-
Migration:
-
Quantification: Count the number of larvae that have successfully migrated into the bottom well.
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each drug concentration relative to the control.
-
Plot the inhibition percentage against the drug concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of larval migration).
-
Caption: A typical workflow for an in vivo anthelmintic efficacy study (FECRT).
References
- 1. Efficacy and safety of emodepside compared with albendazole in adolescents and adults with hookworm infection in Pemba Island, Tanzania: a double-blind, superiority, phase 2b, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Emodepside Efficacy in Drug-Resistant and Drug-Susceptible Ancylostoma caninum Highlights Variability in Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vitro susceptibility of various filarial nematodes to emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 13. combar-ca.eu [combar-ca.eu]
- 14. Faecal egg count reduction tests and nemabiome analysis reveal high frequency of multi-resistant parasites on sheep farms in north-east Germany involving multiple strongyle parasite species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 16. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Emodepside and Praziquantel Combination Therapy: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the combination therapy involving Emodepside (B1671223) and Praziquantel (B144689), designed for researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, presents supporting experimental data on efficacy, and details standardized experimental protocols for evaluating such anthelmintic formulations.
Introduction
The combination of Emodepside and Praziquantel represents a broad-spectrum anthelmintic therapy, primarily utilized in veterinary medicine, with products like Profender® and Felpreva® for feline and canine use.[1][2] Emodepside, a semi-synthetic cyclooctadepsipeptide, offers a unique mechanism of action against a wide range of nematodes, including larval and adult stages.[1] Praziquantel, a well-established isoquinoline (B145761) derivative, is highly effective against cestodes (tapeworms) and trematodes (flukes).[3] This combination therapy provides a convenient and comprehensive approach to managing mixed parasitic infections, which are common in companion animals.[3] Furthermore, Emodepside's effectiveness against nematodes resistant to other drug classes makes this combination a valuable tool in combating anthelmintic resistance.
Mechanism of Action
The synergistic efficacy of this combination lies in the distinct and complementary mechanisms of action of its components, targeting different parasite classes through unique physiological pathways.
Emodepside: Nematode Paralysis
Emodepside exerts its anthelmintic effect by targeting the neuromuscular systems of nematodes. Its primary mode of action involves binding to a presynaptic latrophilin (LAT-1) receptor, which is a G-protein coupled receptor. This binding event triggers a downstream signaling cascade involving Gqalpha protein and phospholipase-Cbeta, leading to the release of an inhibitory neuropeptide. This ultimately results in a flaccid paralysis of the worm's pharynx and somatic musculature, leading to cessation of feeding, expulsion, and death. A secondary target for Emodepside is the SLO-1 potassium channel, which further contributes to its paralytic effects.
Praziquantel: Cestode and Trematode Disruption
Praziquantel's mechanism of action, while not fully elucidated, is primarily centered on the disruption of calcium ion homeostasis in susceptible helminths. The drug is believed to antagonize voltage-gated calcium channels on the parasite's cell membranes, leading to a rapid and uncontrolled influx of Ca²⁺ ions. This sudden increase in intracellular calcium causes immediate muscle contraction and spastic paralysis. Additionally, Praziquantel induces severe vacuolization and damage to the parasite's tegument (outer covering), exposing its antigens to the host's immune system and facilitating its destruction and clearance.
Efficacy Data
Numerous controlled studies have demonstrated the high efficacy of the Emodepside and Praziquantel topical combination (Profender®) against a wide range of feline gastrointestinal parasites. The data below summarizes the efficacy from several key studies, where efficacy is calculated based on the reduction in worm counts in treated groups compared to placebo-controlled groups.
| Target Parasite | Life Stage | Efficacy (%) | Reference |
| Nematodes | |||
| Toxocara cati (Roundworm) | Mature & Immature Adult | 100% | [4] |
| Fourth-Stage Larvae (L4) | ≥99.4% | [4] | |
| Third-Stage Larvae (L3) | 96.8% | [4] | |
| Toxascaris leonina (Roundworm) | Mature, Immature & L4 | >93.4% | [4] |
| Ancylostoma tubaeforme (Hookworm) | Mature & Immature Adult | 100% | [1] |
| Fourth-Stage Larvae (L4) | 100% | [1] | |
| Aelurostrongylus abstrusus (Lungworm) | Adult | 99.2% - 100% (two doses) | [5] |
| Cestodes | |||
| Dipylidium caninum (Tapeworm) | Adult | 100% | [1] |
| Taenia taeniaeformis (Tapeworm) | Adult | 100% | [1] |
Experimental Protocols
The following section details a standardized protocol for conducting an in vivo dose confirmation study to evaluate the efficacy of a topical anthelmintic combination like Emodepside and Praziquantel in cats. This protocol is based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and Veterinary International Conference on Harmonization (VICH).[2][6][7][8]
Study Objective
To determine the efficacy and safety of a topical combination of Emodepside (3 mg/kg) and Praziquantel (12 mg/kg) against induced infections of Toxocara cati and Ancylostoma tubaeforme in domestic cats.
Materials and Animals
-
Test Animals: Purpose-bred, domestic short-hair cats, 8 weeks of age or older, of both sexes, that have not been previously treated with anthelmintics.
-
Housing: Animals are housed individually in a controlled environment to prevent cross-infection.
-
Infective Material: Viable, larvated eggs of T. cati and third-stage larvae (L3) of A. tubaeforme from a laboratory-maintained strain.
-
Test Formulation: Emodepside/Praziquantel topical solution.
-
Control: Placebo (vehicle without active ingredients).
Experimental Workflow
The workflow for a typical efficacy trial involves several key stages from animal acclimatization to final data analysis.
Detailed Procedure
-
Acclimatization & Pre-screening (Day -14 to -1): Cats are acclimatized to the housing conditions for at least 14 days. Fecal samples are examined to ensure animals are free from existing parasitic infections.
-
Experimental Infection (Day 0): Each cat is inoculated orally with a standardized dose of infective T. cati eggs and A. tubaeforme L3 larvae.
-
Infection Confirmation: The infection is allowed to establish. Patency (the presence of eggs in feces) is confirmed via fecal flotation before treatment allocation. This typically occurs 3-8 weeks post-inoculation, depending on the parasite.
-
Randomization and Allocation: Animals with confirmed infections are randomly allocated to either the treatment group or the placebo control group, ensuring a balanced distribution of weight and sex. A minimum of 6-8 animals per group is recommended.[9]
-
Treatment Administration: On the designated treatment day, cats are weighed to ensure accurate dosing. The pre-filled pipette is applied topically to the skin at the base of the cat's neck.
-
Post-Treatment Observation: Animals are observed daily for any local (e.g., skin irritation at the application site) or systemic adverse reactions.
-
Necropsy and Worm Burden Assessment: Approximately 7-10 days post-treatment, all animals are humanely euthanized. The entire gastrointestinal tract is removed, and the contents are carefully examined to recover, identify, and count all adult and larval worms.
-
Efficacy Calculation: The efficacy is calculated using the geometric means of the worm counts from the control (C) and treated (T) groups with the formula: Efficacy (%) = 100 x (C - T) / C A product is generally considered effective if it achieves ≥90% or ≥95% reduction in worm burden, depending on regulatory guidelines.[6]
Conclusion
The combination of Emodepside and Praziquantel provides a potent, broad-spectrum anthelmintic therapy with distinct mechanisms of action that effectively target both nematodes and cestodes. Extensive clinical data supports its high efficacy and safety profile in the target species. The use of standardized experimental protocols, such as those outlined by the WAAVP, is crucial for the robust evaluation of such combination therapies, ensuring reliable and comparable data for drug development and registration. This guide serves as a foundational resource for researchers engaged in the study and development of novel anthelmintic solutions.
References
- 1. Profender Topical Solution for Cats - Drugs.com [drugs.com]
- 2. Efficacy of two topical combinations containing emodepside plus praziquantel, and emodepside plus praziquantel plus tigolaner, for the treatment of troglostrongylosis in experimentally infected cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pennardvets.scdn7.secure.raxcdn.com [pennardvets.scdn7.secure.raxcdn.com]
- 4. Evaluation of the efficacy of emodepside plus praziquantel topical solution against ascarid infections (Toxocara cati or Toxascaris leonina) in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Emodepside/Praziquantel Spot-on (Profender®) against adult Aelurostrongylus abstrusus Nematodes in Experimentally Infected Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. preview-assets-us-01.kc-usercontent.com [preview-assets-us-01.kc-usercontent.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Assessing the Purity of an Emodepside Standard Against a Pharmacopeial Reference: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a commercially available Emodepside (B1671223) standard against a pharmacopeial reference standard. Emodepside, a semi-synthetic cyclic octadepsipeptide, is a potent anthelmintic agent effective against a broad spectrum of gastrointestinal nematodes.[1][2] Ensuring the purity of the analytical standard is paramount for accurate quantification in research, development, and quality control of pharmaceutical formulations.
Introduction to Emodepside and its Purity
Emodepside is a derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia.[3][4][5] Its mechanism of action involves binding to presynaptic latrophilin receptors in nematodes, which triggers a signaling cascade leading to the release of an inhibitory neurotransmitter, resulting in paralysis and death of the parasite.[3][4][6]
The complexity of its semi-synthetic manufacturing process can lead to the presence of various impurities. These can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.
-
Degradation Impurities: Arising from the hydrolysis of ester or amide bonds, or oxidation.
-
Elemental Impurities: Trace metals from catalysts or manufacturing equipment.
Data Presentation: Purity Assessment Summary
The following table summarizes the comparative purity data between a hypothetical test Emodepside standard and a pharmacopeial reference standard, as determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Test Emodepside Standard | Pharmacopeial Reference Standard | Acceptance Criteria |
| Assay (Purity) | 99.2% | 99.5% (Certified Value) | ≥ 99.0% |
| Individual Impurity 1 | 0.15% | 0.10% | ≤ 0.20% |
| Individual Impurity 2 | 0.25% | 0.18% | ≤ 0.30% |
| Total Impurities | 0.60% | 0.40% | ≤ 1.0% |
| Water Content (Karl Fischer) | 0.18% | 0.09% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Complies | Complies | Ph. Eur. / USP <467> |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is designed for the separation and quantification of Emodepside and its related substances.
-
Chromatographic System:
-
Apparatus: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: C18, 4.6 mm × 150 mm, 5 µm packing.
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% v/v Trifluoroacetic acid in acetonitrile.
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 60 40 25 20 80 30 20 80 31 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the Emodepside Pharmacopeial Reference Standard in the mobile phase to obtain a known concentration of approximately 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve an appropriate amount of the test Emodepside standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Inject the standard solution and the test solution into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to Emodepside.
-
Calculate the purity of the test Emodepside standard by comparing its peak area to that of the reference standard.
-
Identify and quantify any impurities in the test sample based on their relative retention times and peak areas.
-
Water Content Determination (Karl Fischer Titration)
The water content is determined using a coulometric Karl Fischer titrator according to the general chapter <921> of the USP or 2.5.12 of the Ph. Eur.
Residual Solvents Analysis (Gas Chromatography-Headspace)
Residual solvents are determined by gas chromatography with headspace injection, following the procedures outlined in USP general chapter <467> or Ph. Eur. 2.4.24.
Mandatory Visualizations
Emodepside Mechanism of Action Signaling Pathway
Caption: Signaling pathway of Emodepside in nematodes.
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of an Emodepside standard.
Conclusion
The purity assessment of an Emodepside standard is a critical step in ensuring the quality and reliability of research and development activities. By employing a robust, validated HPLC method and comparing the results to a certified pharmacopeial reference standard, scientists can have high confidence in the accuracy of their analytical data. The methodologies and data presented in this guide provide a framework for conducting such a comparative assessment, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. emodepside - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. Emodepside ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Emodepside's Dichotomous Impact: A Comparative Analysis of its Effects on Larval and Adult Nematodes
For Immediate Release
Leverkusen, Germany – December 15, 2025 – A comprehensive review of existing research reveals a nuanced efficacy of the anthelmintic drug Emodepside (B1671223), showcasing a variable impact on larval versus adult stages of parasitic nematodes. While demonstrating potent activity against a broad spectrum of adult nematodes, its effectiveness against larval stages is species-dependent, a critical consideration for strategic parasite control and drug development. This comparison guide synthesizes key experimental findings, elucidates the underlying mechanism of action, and provides detailed experimental protocols for researchers in the field.
Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, exerts its anthelmintic effect primarily through a novel mechanism of action involving the stimulation of a specific neurotransmitter pathway in nematodes.[1][2] This action is mediated by its binding to a presynaptic latrophilin receptor, which triggers a signal transduction cascade involving Gqα protein and phospholipase C, ultimately leading to the release of an inhibitory neurotransmitter.[1][2] This results in the flaccid paralysis and death of the nematode.[1][2] A key molecular target in this pathway is the SLO-1 potassium channel, a calcium-activated potassium channel.[3][4][5][6][7] Emodepside's interaction with SLO-1 channels leads to an increased opening of these channels, causing hyperpolarization of neuronal and muscle cells and subsequent paralysis.[4][8]
Comparative Efficacy: Larval vs. Adult Stages
Experimental data consistently demonstrates Emodepside's high efficacy against the adult stages of numerous nematode species. However, its activity against larval stages presents a more varied picture. This variability is likely influenced by factors such as the developmental stage of the larva, its location within the host, and potential differences in drug permeability or target expression.
For instance, studies on rodent nematodes have shown that while Emodepside is highly effective against adult Nippostrongylus brasiliensis, Strongyloides ratti, and Heligmosomoides polygyrus, its impact on their larval stages differs significantly.[9][10][11] It shows strong efficacy against the lung and intestinal larval stages of N. brasiliensis and S. ratti.[9][10][11] Conversely, the larval stages of H. polygyrus residing in the intestinal mucosa are only partially affected, even at higher dosages.[9][10][11] This suggests that the encysted nature of these larvae may offer a degree of protection against the drug.[10]
In vitro studies provide further quantitative insights into these differences. For a range of nematode species, including Trichuris muris, Ancylostoma ceylanicum, Necator americanus, Heligmosomoides polygyrus, and Strongyloides ratti, Emodepside demonstrated potent activity against both larval and adult stages, with IC50 values generally below 4 µM after 24 hours of incubation.[12] However, subtle differences in sensitivity are often observed, with adult worms sometimes exhibiting higher sensitivity (lower IC50 values) than their larval counterparts.[12]
The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of Emodepside against larval and adult nematodes.
Table 1: In Vitro Efficacy of Emodepside (IC50 Values in µM)
| Nematode Species | Larval Stage | IC50 (µM) | Adult Stage | IC50 (µM) | Reference |
| Trichuris muris | L1 | 3.7 (24h) | Adult | < 0.3 (24h) | [12] |
| Ancylostoma ceylanicum | L3 | < 1 (24h) | Adult | < 0.005 (24h) | [12] |
| Necator americanus | L3 | < 1 (24h) | Adult | < 0.005 (24h) | [12] |
| Heligmosomoides polygyrus | L3 | < 2.5 (24h) | Adult | < 0.5 (24h) | [12] |
| Strongyloides ratti | L3 | < 2.5 (24h) | Adult | < 0.8 (24h) | [12] |
| Brugia malayi | - | - | Female | 0.720 | [13] |
| Brugia malayi | - | - | Male | 0.294 | [13] |
Table 2: In Vivo Efficacy of Emodepside
| Nematode Species | Host | Larval Stage Treatment | Efficacy | Adult Stage Treatment | Efficacy | Reference |
| Nippostrongylus brasiliensis | Rat | Lung & Intestinal Larvae | Highly Effective | Adult | Highly Effective | [9][10] |
| Strongyloides ratti | Rat | Lung & Intestinal Larvae | Highly Effective | Adult | Highly Effective | [9][10] |
| Heligmosomoides polygyrus | Mouse | Intestinal Larvae | Partially Affected | Adult | Highly Effective | [9][10] |
| Trichuris muris | Mouse | - | - | Adult (1.2 mg/kg) | ED50 = 1.2 mg/kg | [12] |
| Ancylostoma ceylanicum | Hamster | - | - | Adult (2.5 mg/kg) | Cured | [12] |
| Necator americanus | Hamster | - | - | Adult (2.5 mg/kg) | Cured | [12] |
| Aelurostrongylus abstrusus | Cat | - | - | Adult (single dose) | 73.0% reduction | [14] |
| Aelurostrongylus abstrusus | Cat | - | - | Adult (two doses) | 99.2% reduction | [14] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of anthelmintic efficacy. The following is a synthesized protocol for an in vitro larval and adult nematode viability assay with Emodepside, based on common practices described in the literature.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emodepside against larval and adult stages of a target nematode species.
Materials:
-
Target nematode species (larval and adult stages)
-
Emodepside stock solution (e.g., in DMSO)
-
Culture medium (e.g., RPMI-1640, supplemented with antibiotics)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
Dimethyl sulfoxide (B87167) (DMSO) for control wells
Procedure:
-
Parasite Preparation:
-
Larvae: Collect infective larvae (e.g., L3) from fecal cultures and wash them extensively in culture medium. Adjust the larval suspension to a concentration of approximately 50-100 larvae per 50 µL.
-
Adults: Recover adult worms from an infected host. Wash them thoroughly in culture medium and maintain them in the same medium for a short acclimatization period.
-
-
Drug Dilution: Prepare a serial dilution of Emodepside in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the worms (typically ≤ 1%).
-
Assay Setup:
-
Add 50 µL of the larval suspension or one to five adult worms to each well of a 96-well plate.
-
Add 50 µL of the appropriate Emodepside dilution or control medium to each well.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a predefined period (e.g., 24, 48, and 72 hours).
-
Viability Assessment:
-
Larvae: At each time point, assess larval motility using an inverted microscope. Larvae are considered dead or severely affected if they are immobile or show only minimal, uncoordinated movements upon gentle probing or warming.
-
Adults: Assess adult worm viability based on a scoring system that evaluates motility, morphology, and integrity. A common scale ranges from 5 (vigorous, coordinated movement) to 0 (complete paralysis, death).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Emodepside concentration relative to the negative control (medium with DMSO).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate Emodepside's signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Emodepside leading to nematode paralysis.
Caption: Experimental workflow for in vitro nematode viability assay.
Conclusion
Emodepside stands as a promising anthelmintic with a unique mode of action, offering a valuable tool against resistant nematode populations.[4] However, a thorough understanding of its differential effects on larval and adult stages is paramount for its effective and strategic deployment in both veterinary and potentially human medicine. The observed variability in larvicidal activity across different nematode species underscores the need for species-specific efficacy studies to optimize treatment protocols and ensure comprehensive parasite control. Further research into the molecular basis of this differential susceptibility will be crucial for the future development of next-generation anthelmintics.
References
- 1. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Characterization of the Ca2+-gated and voltage-dependent K+-channel Slo-1 of nematodes and its interaction with emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants | PLOS Pathogens [journals.plos.org]
- 8. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the cyclic depsipeptide emodepside (BAY 44-4400) against larval and adult stages of nematodes in rodents and the influence on worm survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the cyclic depsipeptide emodepside (BAY 44–4400) against larval and adult stages of nematodes in rodents and the influence on worm survival | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of Emodepside/Praziquantel Spot-on (Profender®) against adult Aelurostrongylus abstrusus Nematodes in Experimentally Infected Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Emodepside: A Last Line of Defense Against Multi-Drug Resistant Canine Hookworms
A comparative analysis of the efficacy of emodepside (B1671223) in combating multi-drug resistant Ancylostoma caninum isolates reveals its potential as a crucial therapeutic agent in veterinary medicine. As traditional anthelmintics increasingly fail, emodepside's unique mechanism of action offers a promising alternative for researchers, scientists, and drug development professionals.
The rise of multi-drug resistant (MDR) Ancylostoma caninum, the common canine hookworm, poses a significant threat to animal health and welfare.[1][2][3] Widespread resistance has been documented against the three major classes of anthelmintics: benzimidazoles (e.g., fenbendazole), macrocyclic lactones (e.g., ivermectin, moxidectin, milbemycin oxime), and tetrahydropyrimidines (e.g., pyrantel (B1679900) pamoate).[1][4] In this landscape of diminishing treatment options, the cyclooctadepsipeptide emodepside has emerged as a highly effective anthelmintic against these resistant strains.
Comparative Efficacy Against MDR Ancylostoma caninum
In vivo and in vitro studies have consistently demonstrated the superior efficacy of emodepside in treating infections with MDR A. caninum isolates. A pivotal study evaluating the "Worthy 4.1F3P" isolate, known for its broad resistance, found that an emodepside and praziquantel (B144689) combination resulted in a 99.6% reduction in worm counts. In stark contrast, pyrantel pamoate, fenbendazole, and milbemycin oxime showed efficacies of only 23.2%, 26.1%, and 8.8%, respectively.[5][6]
Another investigation in a Labrador breeding kennel with persistent hookworm infections reported a 100% reduction in fecal egg counts (FECs) following treatment with an emodepside/praziquantel combination.[7][8] This was in sharp contrast to the significant lack of efficacy observed with pyrantel, fenbendazole, milbemycin oxime, and moxidectin.[8]
Interestingly, an in vitro study found that a triple-anthelmintic-resistant (BCR) isolate of A. caninum was surprisingly more susceptible to emodepside than a drug-susceptible (WMD) isolate.[9][10][11][12] This suggests a unique interaction between emodepside and the resistance mechanisms of the parasite.
Quantitative Efficacy Data
| Anthelmintic | Isolate | Efficacy (% Reduction) | Study Type |
| Emodepside (+ Praziquantel) | Worthy 4.1F3P | 99.6% (Worm Count) | In Vivo |
| Pyrantel Pamoate | Worthy 4.1F3P | 23.2% (Worm Count) | In Vivo |
| Fenbendazole | Worthy 4.1F3P | 26.1% (Worm Count) | In Vivo |
| Milbemycin Oxime | Worthy 4.1F3P | 8.8% (Worm Count) | In Vivo |
| Emodepside (+ Praziquantel) | Labrador Kennel Isolate | 100% (Fecal Egg Count) | In Vivo |
| Milbemycin Oxime | Labrador Kennel Isolate | 43.9% (Fecal Egg Count) | In Vivo |
| Moxidectin (+ Imidacloprid) | Labrador Kennel Isolate | 57.4% (Fecal Egg Count) | In Vivo |
| Pyrantel Pamoate | Labrador Kennel Isolate | Increase in Fecal Egg Count | In Vivo |
| Fenbendazole | Labrador Kennel Isolate | Increase in Fecal Egg Count | In Vivo |
Unraveling the Mechanism: A Novel Mode of Action
Emodepside's efficacy against MDR hookworms is attributed to its unique mode of action, which is distinct from other anthelmintic classes.[13] It acts as a potent agonist at the latrophilin (LAT-1) receptor, a G-protein coupled receptor in the neuromuscular system of nematodes.[13][14] This interaction triggers a signaling cascade that ultimately leads to the opening of the SLO-1 potassium channel, a calcium-activated potassium channel. The resulting influx of potassium ions causes hyperpolarization of the muscle cell membrane, leading to flaccid paralysis and death of the parasite.[13][14] This novel pathway bypasses the resistance mechanisms that have evolved against traditional anthelmintics.
Experimental Protocols
The evaluation of anthelmintic efficacy against A. caninum involves a combination of in vivo and in vitro assays.
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is a primary method for assessing anthelmintic efficacy in a clinical setting.
Methodology:
-
Pre-treatment Fecal Analysis: Fecal samples are collected from infected dogs, and the number of hookworm eggs per gram (EPG) of feces is determined using a standardized counting technique (e.g., McMaster method).
-
Anthelmintic Administration: The test anthelmintic is administered to the dogs according to the manufacturer's instructions or the study protocol.
-
Post-treatment Fecal Analysis: After a specified period, typically 10 to 14 days, post-treatment fecal samples are collected, and the EPG is recounted.
-
Efficacy Calculation: The percentage reduction in the mean EPG from pre-treatment to post-treatment is calculated to determine the drug's efficacy. A reduction of less than 95% often indicates resistance.[15]
In Vitro Assays
In vitro assays, such as the Egg Hatch Assay (EHA) and the Larval Development Assay (LDA), are used in research settings to determine the concentration of a drug required to inhibit parasite development, providing a more controlled assessment of resistance.[16][17]
Egg Hatch Assay (EHA): This assay is primarily used to detect resistance to benzimidazoles.[16][17]
-
Hookworm eggs are harvested from fecal samples.
-
The eggs are incubated in multi-well plates containing serial dilutions of the test anthelmintic.
-
After a set incubation period, the number of hatched larvae versus unhatched eggs is counted in each well.
-
The concentration of the drug that inhibits 50% of the eggs from hatching (IC50) is determined. Higher IC50 values are indicative of resistance.[17]
Larval Development Assay (LDA): The LDA is often used to assess resistance to macrocyclic lactones.[16][17]
-
Hookworm eggs are hatched, and the first-stage larvae (L1) are collected.
-
The L1 larvae are cultured in multi-well plates with serial dilutions of the anthelmintic.
-
After several days, the development of the larvae to the third stage (L3) is assessed.
-
The drug concentration that inhibits 50% of the larvae from developing to the L3 stage (IC50) is calculated. Elevated IC50 values suggest resistance.[17]
Conclusion
The available evidence strongly supports the exceptional efficacy of emodepside against multi-drug resistant Ancylostoma caninum isolates. Its novel mechanism of action provides a much-needed therapeutic option in the face of widespread anthelmintic resistance. For researchers and drug development professionals, emodepside represents a critical tool for managing MDR hookworm infections and a valuable lead for the development of new anthelmintics. Further research into its long-term efficacy, safety in different canine breeds, and the potential for resistance development is warranted to ensure its continued utility in veterinary medicine.
References
- 1. Anthelmintic Resistance in Ancylostoma caninum: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthelmintic Resistance in Ancylostoma caninum: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple anthelmintic drug resistance in the canine hookworm Ancylostoma caninum: AAVP position paper and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. mdpi.com [mdpi.com]
- 10. Differential Emodepside Efficacy in Drug-Resistant and Drug-Susceptible Ancylostoma caninum Highlights Variability in Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Emodepside Efficacy in Drug-Resistant and Drug-Susceptible Ancylostoma caninum Highlights Variability in Potassium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.informit.org [search.informit.org]
- 13. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Ancylostoma caninum: Emerging drug resistance | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. The canine hookworm Ancylostoma caninum: A novel threat for anthelmintic resistance in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking a New Rapid UHPLC-MS/MS Assay for Emodepside Against a Published HPLC-MS/MS Method
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of a novel, rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assay for the quantification of Emodepside against a conventional, published High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis of Emodepside.
Introduction
Emodepside is a semi-synthetic anthelmintic drug with a unique mechanism of action, targeting the nematode-specific SLO-1 potassium channel.[1][2][3][4] Its development for human use, particularly for onchocerciasis, necessitates robust and efficient bioanalytical methods for the precise quantification of the drug in biological matrices.[5] Published methods have established the utility of HPLC-MS/MS for this purpose.[5] This guide introduces a new, rapid UHPLC-MS/MS method designed to offer significant advantages in terms of speed and sensitivity, and provides a head-to-head comparison with a traditional HPLC-MS/MS approach.
The key improvements of the new UHPLC-MS/MS method include a significantly shorter chromatographic run time, leading to higher sample throughput, and an enhanced lower limit of quantification (LLOQ), allowing for more sensitive detection of Emodepside in plasma samples. These advancements are critical in preclinical and clinical studies where numerous samples require analysis.
Mechanism of Action of Emodepside
Emodepside exerts its anthelmintic effect by binding to a presynaptic receptor in the pharynx and body wall muscle of nematodes. This receptor is a voltage- and calcium-activated potassium channel called SLO-1.[1][2][3] The binding of Emodepside leads to the opening of the channel, causing an influx of potassium ions and hyperpolarization of the neuronal or muscle cell membrane. This inhibits neurotransmission and muscle contraction, resulting in paralysis and death of the parasite.[1][4]
Caption: Mechanism of action of Emodepside.
Experimental Protocols
Detailed methodologies for both the published HPLC-MS/MS method and the new UHPLC-MS/MS method are provided below.
Published HPLC-MS/MS Method
This method is based on established protocols for the quantification of Emodepside in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (Deuterated Emodepside, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL into the HPLC-MS/MS system.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Total Run Time: 13 minutes
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Emodepside: [M+H]+ precursor ion → product ion
-
Internal Standard: [M+H]+ precursor ion → product ion
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
New Rapid UHPLC-MS/MS Method
This novel method is designed for high-throughput analysis without compromising accuracy.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of internal standard (IS) working solution (Deuterated Emodepside, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a vial for injection.
-
Inject 2 µL into the UHPLC-MS/MS system.
2. UHPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 40% B to 98% B over 2.5 minutes, hold at 98% B for 0.5 minutes, then return to 40% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Total Run Time: 4 minutes
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Emodepside: [M+H]+ precursor ion → product ion
-
Internal Standard: [M+H]+ precursor ion → product ion
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity on the UHPLC timescale.
References
- 1. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. The calcium-activated potassium channel, SLO-1, is required for the action of the novel cyclo-octadepsipeptide anthelmintic, emodepside, in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodepside and SL0-1 potassium channels: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Emodepside: A Procedural Guide
Emodepside, a potent anthelmintic agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a hazardous substance, adherence to established protocols is not merely a recommendation but a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Emodepside, ensuring that researchers, scientists, and drug development professionals can manage this compound responsibly.
Core Principles of Emodepside Disposal
The fundamental principle governing the disposal of Emodepside is the prevention of its release into the environment and minimizing exposure to personnel. It is classified as hazardous, being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Furthermore, Emodepside is recognized as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, under no circumstances should it be disposed of in household garbage or discharged into drains, sewers, or waterways.[1][4][5][6]
All waste disposal activities must comply with relevant national and local regulations.[4] In the United States, for instance, the disposal of hazardous drugs is governed by federal, state, and local laws, including the Environmental Protection Agency (EPA) regulations under 40 CFR part 261.[7]
Recommended Disposal Practices at a Glance
For quick reference, the following table summarizes the essential do's and don'ts for Emodepside disposal.
| Do's | Don'ts |
| Consult a licensed professional waste disposal service for disposal.[4] | Do not dispose of with household garbage.[1] |
| Treat as a hazardous waste in accordance with institutional and local regulations.[3] | Do not allow the product to reach any sewage system, drains, or waterways.[1][4] |
| Wear appropriate Personal Protective Equipment (PPE), including gloves, and eye and respiratory protection.[4] | Do not create dust when handling the solid form.[4] |
| Keep waste Emodepside in suitable, closed, and clearly labeled containers for disposal.[4] | Do not handle until all safety precautions have been read and understood.[3] |
| Collect any spillage using absorbent material and place it in a sealed container for disposal.[2][4] | |
| Incinerate through a licensed facility, preferably by dissolving in a combustible solvent and using an afterburner and scrubber.[4] |
Detailed Protocol for Emodepside Disposal
The following section provides a detailed methodology for the safe disposal of unused Emodepside and the management of spills.
Disposal of Unused or Surplus Emodepside
-
Initial Preparation : Ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if not working in a fume hood.[4]
-
Containment : Keep the Emodepside waste in its original container if possible, or in a suitable, sealed, and clearly labeled hazardous waste container.[4]
-
Professional Disposal : The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[4] This ensures that the compound is managed and treated in compliance with all regulations.
-
Incineration : An approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
Accidental Release and Spill Decontamination
-
Ensure Safety : Evacuate the immediate area if necessary. Do not handle the spill without the correct PPE.[3] Avoid breathing in any dust or vapors.[1][2]
-
Containment : Prevent the spill from spreading or entering any drains.[4]
-
Decontamination :
-
Final Cleanup : Once the spilled material is collected, clean the affected area and any contaminated objects with water.[3] All cleaning materials should also be placed in a sealed, closable receptacle and treated as hazardous waste.[3]
-
Disposal : The sealed container with the collected spillage and cleaning materials must be disposed of as hazardous waste through a licensed disposal company.[4]
Emodepside Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of Emodepside.
Caption: A stepwise workflow for the safe disposal of Emodepside.
By adhering to these procedural guidelines, laboratory professionals can mitigate the risks associated with Emodepside, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and regulatory requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. resources.bayer.com.au [resources.bayer.com.au]
- 4. toku-e.com [toku-e.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Emodepside
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Emodepside. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Emodepside is a potent substance that requires careful handling to avoid potential health risks. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Prolonged or repeated exposure can lead to organ damage.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the first line of defense against exposure to Emodepside. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as Emodepside can cause skin irritation.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and aerosols that can cause serious eye irritation.[1][3] |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol or dust generation. | To avoid inhalation, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling of Emodepside
A systematic approach to handling Emodepside is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol for Handling:
-
Preparation:
-
Handling:
-
When weighing or transferring Emodepside, do so in a designated area to contain any potential spills.
-
Handle the substance carefully to avoid the formation of dust or aerosols.[1]
-
If a spill occurs, follow the accidental release measures outlined in the SDS, which may include absorbing the material with an inert substance.[5]
-
-
Post-Handling:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[4]
-
Dispose of all contaminated waste, including gloves and any disposable equipment, according to the disposal plan below.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[6][7]
-
Disposal Plan: Managing Emodepside Waste
Proper disposal of Emodepside and contaminated materials is essential to prevent environmental contamination and accidental exposure. Emodepside is very toxic to aquatic life with long-lasting effects.[1]
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
All waste materials contaminated with Emodepside, including unused product, empty containers, and disposable PPE, should be collected in a designated and clearly labeled hazardous waste container.[4]
-
The container must be sealable to prevent leakage.
-
-
Disposal Procedure:
-
Dispose of the collected waste as hazardous material through a licensed waste disposal company.[3][5]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][8]
-
Under no circumstances should Emodepside or its containers be disposed of in regular trash or poured down the drain, as it is very toxic to aquatic organisms.[1][8]
-
By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible management of hazardous chemical substances.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.elanco.com [assets.elanco.com]
- 3. resources.bayer.com.au [resources.bayer.com.au]
- 4. benchchem.com [benchchem.com]
- 5. animalsbodymindspirit.com [animalsbodymindspirit.com]
- 6. image.chewy.com [image.chewy.com]
- 7. drugs.com [drugs.com]
- 8. ec.europa.eu [ec.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
